6-Fluoroquinoxaline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-fluoroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXCXZJOGOGGIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380874 | |
| Record name | 6-fluoroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1644-14-0 | |
| Record name | 6-fluoroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Fluoroquinoxaline and Its Derivatives
Classical Synthetic Routes
The foundational approaches to synthesizing the 6-fluoroquinoxaline scaffold are rooted in traditional organic chemistry reactions, primarily involving the formation of the core pyrazine (B50134) ring through condensation or the introduction of the fluorine substituent via halogenation.
Condensation Reactions with Fluorinated Precursors
A primary and widely utilized strategy for constructing the this compound system involves the cyclocondensation of a fluorinated o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.comresearchgate.net This approach builds the quinoxaline (B1680401) core with the fluorine atom already in the desired position.
A common synthetic pathway commences with 4-fluoro-2-nitroaniline (B1293508). dokumen.pubmdpi.comresearchgate.net This starting material undergoes a two-step sequence to yield the target 6-fluoroquinoxalines.
Step 1: Reduction of 4-Fluoro-2-nitroaniline The initial step is the reduction of the nitro group of 4-fluoro-2-nitroaniline to an amino group, forming 4-fluoro-o-phenylenediamine (also known as 4-fluoro-1,2-diaminobenzene). mdpi.comresearchgate.net This transformation is typically achieved through catalytic hydrogenation. A common procedure involves using a 10% Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere at room temperature. researchgate.net
Step 2: Condensation with 1,2-Dioxo Compounds The resulting 4-fluoro-o-phenylenediamine is then reacted with various 1,2-dioxo compounds (α-dicarbonyls). mdpi.comresearchgate.net This condensation reaction, often referred to as the Hinsberg quinoxaline synthesis, directly forms the bicyclic quinoxaline ring system. rsc.org The reaction between the two amino groups of the diamine and the two carbonyl groups of the dioxo compound results in the formation of the pyrazine ring fused to the fluorinated benzene (B151609) ring. mdpi.com
For example, the reaction of 4-fluoro-o-phenylenediamine with glyoxal (B1671930) (a simple 1,2-dioxo compound) yields the parent this compound. mdpi.com Using substituted 1,2-dioxo compounds allows for the introduction of various substituents onto the pyrazine ring of the final product. researchgate.net
This method is a more general representation of the Hinsberg reaction, where 4-fluoro-1,2-diaminobenzene serves as the key substituted precursor. mdpi.com The condensation of this fluorinated diamine with a range of dicarbonyl compounds is a versatile and fundamental route for producing a library of this compound derivatives. mdpi.commdpi.com The choice of the dicarbonyl component dictates the substitution pattern at the 2 and 3 positions of the quinoxaline ring. researchgate.net
Research has demonstrated the successful synthesis of various 6-fluoroquinoxalines through this method. The reaction of 4-fluoro-o-phenylenediamine with different 1,2-dioxo compounds provides the corresponding 2,3-substituted this compound derivatives. mdpi.comresearchgate.net
Table 1: Synthesis of this compound Derivatives from 4-Fluoro-o-phenylenediamine
This table illustrates the products from the condensation reaction between 4-fluoro-o-phenylenediamine and various 1,2-dicarbonyl compounds, as described in the synthesis of precursor compounds. mdpi.comresearchgate.net
| 1,2-Dicarbonyl Compound | Resulting this compound Derivative |
| Glyoxal | This compound |
| 2,3-Butanedione | 6-Fluoro-2,3-dimethylquinoxaline |
| Benzil (B1666583) | 6-Fluoro-2,3-diphenylquinoxaline |
| 2-(Furan-2-yl)-2-oxoacetaldehyde | 6-Fluoro-2-(furan-2-yl)quinoxaline |
Reaction of 4-Fluoro-2-nitroaniline with 1,2-Dioxo Compounds
Halogenation Procedures
Alternative synthetic strategies involve the introduction of halogen atoms onto the quinoxaline scaffold. These methods can include direct halogenation of the aromatic ring or halogenation of intermediate compounds.
Direct halogenation of the quinoxaline ring system via electrophilic aromatic substitution is a potential route for introducing halogen substituents. However, the quinoxaline nucleus is electron-deficient, which deactivates it towards electrophilic attack. thieme-connect.dethieme-connect.de When substitution does occur, it is most likely to happen at the 5 and 8 positions of the benzenoid ring, where calculations show the highest electron density. thieme-connect.dethieme-connect.de
Introducing a fluorine atom directly onto a pre-formed quinoxaline ring at position 6 via electrophilic substitution is challenging due to these electronic factors. However, electrophilic fluorination using reagents like Selectfluor (F-TEDA-BF4) is a known method for incorporating fluorine into certain aromatic systems and has been cited in the context of quinoxaline synthesis. smolecule.com This approach is more typically used to introduce fluorine at other positions or onto already substituted quinoxaline cores. vulcanchem.com
A more controlled approach involves the halogenation of precursor molecules before the quinoxaline ring is formed. This multi-step process allows for more precise positioning of the halogen substituent. For instance, a substituted 2-nitroaniline (B44862) can be halogenated, followed by reduction of the nitro group and subsequent cyclization with a dicarbonyl compound to form the desired halogenated quinoxaline. Reagents such as N-bromosuccinimide (NBS) are often employed for such halogenation steps on intermediates.
Electrophilic Substitution on Aromatic Rings
Modern and Accelerated Synthetic Strategies
Microwave-Assisted Synthesis of 6-Substituted Quinoxalines
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govmdpi.com This technology has been effectively applied to the synthesis of 6-substituted quinoxalines, particularly through the nucleophilic substitution of this compound.
A notable application involves the reaction of this compound with various amines and nitrogen-containing heterocycles. nih.govresearchgate.net In a typical procedure, this compound is treated with an amine in the presence of a base like potassium carbonate in a solvent such as dimethyl sulfoxide (B87167) (DMSO). researchgate.net The reaction mixture is then subjected to microwave irradiation in a sealed vessel. mdpi.com This method has been shown to dramatically reduce reaction times from hours to minutes, with moderate to excellent yields of the corresponding 6-aminoquinoxaline (B194958) derivatives. researchgate.net For instance, the reaction of 6-fluoro-quinoxaline with pyrrolidine (B122466) under microwave irradiation at 200°C for 30 minutes furnishes 6-(1-pyrrolidinyl)-quinoxaline in good yield. mdpi.com In contrast, the same reaction under standard heating conditions often fails to go to completion and results in a complex mixture of byproducts. researchgate.net
The synthesis of the precursor, this compound itself, can also be achieved through a condensation reaction. 4-Fluoro-o-phenylenediamine is condensed with a 1,2-dicarbonyl compound, such as glyoxal, to yield this compound. nih.govresearchgate.net This precursor can then be used to generate a library of 6-substituted quinoxalines via microwave-accelerated nucleophilic substitution. nih.gov
Table 1: Microwave-Assisted Synthesis of 6-Aminoquinoxaline Derivatives This table is interactive. Users can sort and filter the data.
| Amine/Heterocycle | Product | Yield (%) | Reaction Time (min) | Temperature (°C) |
|---|---|---|---|---|
| Pyrrolidine | 6-(1-Pyrrolidinyl)-quinoxaline | 85 | 30 | 200 |
| Piperidine | 6-(1-Piperidinyl)-quinoxaline | 78 | 30 | 200 |
| Morpholine | 6-(4-Morpholinyl)-quinoxaline | 90 | 30 | 200 |
| 1H-Imidazole | 6-(1H-Imidazol-1-yl)-quinoxaline | 92 | 60 | 220 |
Green Chemistry Approaches
Green chemistry principles are increasingly influencing the design of synthetic routes for quinoxalines, aiming to minimize environmental impact through the use of recyclable catalysts, one-pot procedures, and aqueous reaction media.
A variety of recyclable catalysts have been developed for the synthesis of quinoxalines, offering a more sustainable alternative to traditional stoichiometric reagents. These catalysts are often heterogeneous, allowing for easy separation from the reaction mixture and reuse in subsequent reactions.
Examples of such catalysts include:
Amberlyst-15: This acidic ion-exchange resin has been used as an efficient and recyclable catalyst for the condensation of 1,2-diamines and 1,2-diketones in water. tandfonline.com The catalyst can be recovered by simple filtration and reused multiple times without a significant loss in activity. tandfonline.com
Silica Bonded S-Sulfonic Acid (SBSSA): This solid acid catalyst is prepared from the reaction of 3-mercaptopropylsilica and chlorosulfonic acid. nih.gov It effectively catalyzes the synthesis of quinoxalines at room temperature and can be recycled and reused. nih.gov
g-C3N4/Ni Nanocomposite: This heterogeneous catalyst demonstrates high efficiency and recyclability in the synthesis of quinoxaline derivatives. mdpi.com Its key advantages include high yields, short reaction times, and environmentally benign reaction conditions. mdpi.com
Dicationic Ionic Liquids: These have been employed as recyclable catalysts for quinoxaline synthesis in water at room temperature. ijcce.ac.ir The catalyst can be reused several times without a noticeable decrease in its catalytic activity. ijcce.ac.ir
SnO2 Nanoparticles: In an aqueous medium, SnO2 nanoparticles act as a benign and recyclable catalyst for the cyclo-condensation of 1,2-phenylenediamine and 1,2-diketones at room temperature. iau.ir
The recyclability of these catalysts significantly reduces waste and cost, aligning with the core tenets of green chemistry. For instance, the ionic liquid [C8dabco]Br has been shown to be recyclable for up to three runs with minimal loss of catalytic activity. researchgate.net Similarly, a catalyst composed of PTSA and sodium p-toluene sulfonate demonstrated only a slight loss in activity after five runs. chim.it
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. nih.govrasayanjournal.co.in Several one-pot methods for the synthesis of quinoxaline derivatives have been reported.
One such approach involves the reductive coupling of 2-nitroanilines and 1,2-diketones using indium in a one-pot reaction to produce quinoxalines. researchgate.net Another example is the direct conversion of α-hydroxy ketones and α-keto oximes into quinoxaline derivatives. This is achieved through a metal-catalyzed aerobic oxidation followed by in situ trapping with aromatic 1,2-diamines in the presence of a catalytic amount of ceric ammonium (B1175870) nitrate (B79036). nih.gov A multi-component one-pot protocol has also been developed for the synthesis of quinoxaline derivatives through the condensation of substituted isatin (B1672199) with substituted o-phenylenediamine. researchgate.net These one-pot procedures streamline the synthetic process, reduce solvent usage, and minimize purification steps. organic-chemistry.org
The use of water as a solvent in organic synthesis is a key aspect of green chemistry, as it is non-toxic, non-flammable, and inexpensive. tandfonline.com Several methods for the synthesis of quinoxalines have been developed that utilize water as the reaction medium.
The condensation of 1,2-diketones and 1,2-diamines to form quinoxalines can be efficiently carried out in an aqueous medium using catalysts such as tetraethylammonium (B1195904) bromate, researchgate.net Amberlyst-15, tandfonline.com and the ionic liquid [C8dabco]Br. researchgate.net These methods often result in high yields, short reaction times, and simple work-up procedures. researchgate.netresearchgate.net The use of tap water has also been explored, with ceric ammonium nitrate (CAN) effectively catalyzing the reaction at room temperature, allowing for product isolation by simple filtration. chim.it The synthesis of quinoxalines using cupric sulfate (B86663) pentahydrate as a catalyst can also be performed in water, providing a practical and green procedure. researchgate.net
Table 2: Green Synthesis of Quinoxalines in Aqueous Media This table is interactive. Users can sort and filter the data.
| Catalyst | Reactants | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Amberlyst-15 | 1,2-diketone, 1,2-diamine | Water | 70°C | Excellent |
| [C8dabco]Br | 1,2-diketone, o-phenylenediamine | Water | 80°C | 79-90 |
| Tetraethylammonium bromate | 1,2-diketone, 1,2-diamine | Water | Not specified | High |
| Ceric Ammonium Nitrate (CAN) | o-phenylenediamine, diketone | Tap Water | Room Temp. | Excellent |
One-Pot Synthetic Procedures
Multi-Component and Cascade Reactions
Multi-component reactions (MCRs) are synthetic strategies where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials. tcichemicals.comorganic-chemistry.org These reactions are highly atom-economical and efficient for generating molecular complexity. nih.gov Cascade reactions, also known as domino or tandem reactions, involve a series of intramolecular transformations that occur sequentially without the need for additional reagents or catalysts.
While specific examples focusing solely on this compound are less common in the provided context, the principles of MCRs and cascade reactions are broadly applicable to the synthesis of the quinoxaline scaffold. For instance, the Gröbcke-Blackburn-Bienaymé reaction is a three-component MCR that can be used to synthesize fused nitrogen-containing aromatic compounds. tcichemicals.com The synthesis of quinoxalines often proceeds through a domino reaction mechanism, particularly in one-pot procedures where the initial condensation is followed by cyclization and aromatization. chim.it These reactions are advantageous as they reduce the number of synthetic steps and purification stages, leading to a more efficient and environmentally friendly process. tcichemicals.com
Synthesis of Complex this compound Derivatives
The inherent reactivity of the fluorine atom at the 6-position of the quinoxaline ring makes it a key site for synthetic modification. This allows for the construction of a wide array of complex derivatives with tailored properties.
Preparation of 6-Aminoquinoxalines via Nucleophilic Substitution
A prevalent method for the synthesis of 6-aminoquinoxalines is the nucleophilic aromatic substitution (SNA_r) of the fluorine atom in this compound with various amines. nih.govnih.govmdpi.comscience.govresearchgate.net This reaction provides a versatile route to a library of 6-aminoquinoxaline derivatives.
The reaction is typically carried out by treating this compound or its substituted analogues with an amine in the presence of a base. nih.gov Microwave irradiation has been shown to significantly accelerate this transformation, leading to moderate to excellent yields in short reaction times (5-60 minutes), whereas conventional heating methods often result in incomplete reactions and the formation of byproducts. nih.govnih.gov
The efficiency of the substitution is influenced by the nature of the nucleophile. mdpi.com Nitrogen-containing aromatic heterocycles generally provide excellent yields (88-97%). mdpi.com With aliphatic amines, both nucleophilicity and steric hindrance play a role in determining the yield and reaction rate. mdpi.com
For instance, the reaction of this compound with pyrrolidine in dimethyl sulfoxide (DMSO) in the presence of potassium carbonate serves as a model for optimizing reaction conditions. nih.gov This approach has been successfully extended to a range of amines and substituted 6-fluoroquinoxalines to create a diverse library of compounds. nih.govmdpi.com
Beyond simple amination, this methodology has been employed to prepare more complex structures. For example, 6-aminoquinoxalines can be further functionalized, such as through N-propargylation by reaction with propargyl bromide and a base like potassium carbonate in dimethylformamide (DMF). acs.org
It is also noteworthy that 6-aminoquinoxalines can be prepared through other routes, such as the condensation of the appropriately substituted ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.govmdpi.comscispace.com However, the availability of the required ortho-phenylenediamine can be a limiting factor, making the nucleophilic substitution of this compound a more generally applicable strategy. nih.govmdpi.com
Table 1: Examples of 6-Aminoquinoxalines Synthesized via Nucleophilic Substitution
| This compound Derivative | Amine/Heterocycle | Product | Yield (%) | Reference |
| This compound | Pyrrolidine | 6-(1-Pyrrolidinyl)-quinoxaline | 95 | nih.govresearchgate.net |
| This compound | Piperidine | 6-(1-Piperidinyl)-quinoxaline | 92 | mdpi.com |
| This compound | Morpholine | 6-(4-Morpholinyl)-quinoxaline | 97 | mdpi.com |
| 2,3-Dimethyl-6-fluoroquinoxaline | Pyrrolidine | 2,3-Dimethyl-6-(1-pyrrolidinyl)-quinoxaline | 96 | mdpi.com |
Synthesis of Polymeric Systems Incorporating this compound Moieties
The this compound unit is a valuable building block in the synthesis of high-performance polymers due to the reactivity of the C-F bond, which allows for polymerization via aromatic nucleophilic substitution.
Poly(phenylquinoxaline)s (PPQs) are a class of high-temperature thermoplastics known for their excellent thermal stability, chemical resistance, and mechanical properties. acs.org A key synthetic strategy involves the use of self-polymerizable AB-type monomers containing a preformed quinoxaline ring. acs.orgkpi.ua
An important example is the isomeric mixture of 2-(4-hydroxyphenyl)-3-phenyl-6-fluoroquinoxaline and 3-(4-hydroxyphenyl)-2-phenyl-6-fluoroquinoxaline. acs.orgkpi.uanasa.gov These monomers can be polymerized in a solvent like N-methyl-2-pyrrolidinone (NMP) with a base such as potassium carbonate to yield high molecular weight PPQs. acs.orgkpi.uaacs.org The polymerization proceeds via a nucleophilic substitution reaction where the phenoxide group of one monomer displaces the activated fluorine atom of another. kpi.ua
The reactivity of these monomers can be enhanced by modifying the phenylene group of the phenol. acs.orgacs.org Replacing the 1,4-phenylene group with 2,6-naphthylene, 4,4'-biphenylene, or 4,4'-oxydiphenylene groups leads to more reactive monomers, allowing for polymerization at lower temperatures and shorter reaction times. acs.orgacs.org
The resulting PPQs exhibit high glass transition temperatures (Tg), typically ranging from 221 to 287 °C, and excellent mechanical properties, including high tensile strengths and moduli. acs.orgacs.org For example, a PPQ derived from the 1,4-phenylene-containing monomer has a Tg of 251 °C, a tensile strength of 107 MPa, and a tensile modulus of 3.18 GPa. acs.org
Furthermore, star-branched phenylquinoxaline oligomers have been prepared using a mixture of 2-(4-hydroxyphenyl)-3-phenyl-6-fluoroquinoxaline and 3-(4-hydroxyphenyl)-2-phenyl-6-fluoroquinoxaline with a branching unit like 1,1,1-tris(4-hydroxyphenyl)ethane. nasa.gov These oligomers can be end-capped with reactive groups to allow for thermal crosslinking. nasa.gov
Table 2: Properties of Poly(phenylquinoxalines) (PPQs) from Different Monomers
| Phenol Group in Monomer | Intrinsic Viscosity (dL/g) | Glass Transition Temperature (Tg, °C) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Reference |
| 1,4-Phenylene | 1.4 - 2.5 | 251 | 107 | 3.18 | acs.orgacs.org |
| 2,6-Naphthylene | 1.4 - 2.5 | 221 - 287 | ≥92 | ≥2.6 | acs.orgacs.org |
| 4,4'-Biphenylene | 1.4 - 2.5 | 221 - 287 | ≥92 | ≥2.6 | acs.orgacs.org |
| 4,4'-Oxydiphenylene | 1.4 - 2.5 | 221 - 287 | ≥92 | ≥2.6 | acs.orgacs.org |
Fluoroquinoxaline-Containing Copolymers for Organic Electronics
Fluoroquinoxaline moieties are increasingly being incorporated into conjugated copolymers for applications in organic electronics, such as organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). tugraz.atresearchgate.net The electron-deficient nature of the quinoxaline unit, enhanced by the presence of fluorine atoms, makes it an excellent acceptor component in donor-acceptor copolymers. tugraz.atfao.org
These copolymers are often synthesized via Suzuki-Miyaura or Stille polymerization reactions. tugraz.atfao.org For example, a quinoxaline-fluorene copolymer, PFQ10, was synthesized by copolymerizing 5,8-dibromo-6,7-difluoro-2-[(2-hexyldecyl)oxy]quinoxaline with 9,9-dioctyl-9H-9-fluorene-2,7-bis(boronic acid pinacol (B44631) ester). tugraz.atresearchgate.net Optimization of the reaction conditions yielded polymers with molecular weights up to 17.2 kDa. tugraz.atresearchgate.net This polymer exhibited blue photoluminescence and was successfully used in an OLED, demonstrating blue-green electroluminescence. tugraz.atresearchgate.net
In the realm of organic photovoltaics, copolymers incorporating 6,7-difluoroquinoxaline (B3116332) units have shown significant promise. researchgate.netkoreascience.kr For instance, copolymers of dioctyloxybenzodithiophene (donor) and 6,7-difluoro-2,3-dihexylquinoxaline (acceptor) have been synthesized. researchgate.net The introduction of fluorine atoms into the quinoxaline moiety lowers the highest occupied molecular orbital (HOMO) energy levels of the resulting polymers, which in turn increases the open-circuit voltage (Voc) of the corresponding solar cell devices. fao.org A device fabricated with one such polymer, PEHBDTQxF2, achieved a power conversion efficiency (PCE) of 5.58%. fao.org
Another strategy involves creating water/alcohol-processable polymer donors for eco-friendly solution processing of OSCs. diva-portal.org By attaching oligo(ethylene glycol) side chains to a thiophene-6,7-difluoroquinoxaline copolymer, a water-soluble polymer with a deep HOMO energy level was obtained, leading to high Voc in all-polymer solar cells. diva-portal.org
Table 3: Performance of Organic Solar Cells Based on Fluoroquinoxaline Copolymers
| Polymer | Acceptor | Power Conversion Efficiency (PCE, %) | Open-Circuit Voltage (Voc, V) | Short-Circuit Current (Jsc, mA/cm²) | Fill Factor (FF, %) | Reference |
| PEHBDTQxF2 | PC₇₁BM | 5.58 | 0.79 | 10.44 | 68 | fao.org |
| P(BDTT-2TffQ) | PC₇₀BM | 5.50 | - | - | - | researchgate.net |
| P(BDTT-2TffQ) | Y6 | 11.65 | - | - | - | researchgate.net |
| P(Qx8O-T) | P(NDIDEG-T) | 2.27 | ~0.8 | - | - | diva-portal.org |
Radiosynthesis of Fluorinated Ligands for Positron Emission Tomography (PET)
The development of ¹⁸F-labeled radiotracers is crucial for positron emission tomography (PET) imaging, a powerful non-invasive diagnostic tool. uzh.chfrontiersin.org The relatively long half-life of fluorine-18 (B77423) (109.8 min) makes it a suitable isotope for labeling molecules for PET studies. frontiersin.org
A significant challenge in the synthesis of ¹⁸F-labeled aromatic compounds is the efficient introduction of the ¹⁸F atom. uzh.ch Copper-mediated radiofluorination of aryl boronic acid derivatives, including boronic esters and boroxines, has emerged as a valuable method. nih.govdntb.gov.uaresearchgate.netchemrxiv.orgresearchgate.netchemrxiv.org
This method has been applied to the synthesis of ¹⁸F-labeled ligands containing a quinoxaline scaffold. researchgate.netchemrxiv.org For instance, a this compound derivative, intended as a potential PET ligand for orexin (B13118510) receptors, was synthesized via a copper-mediated ¹⁸F-fluorination. researchgate.netchemrxiv.org The corresponding boroxine (B1236090) precursor was found to be effective for this transformation. nih.govdntb.gov.uachemrxiv.org
The reaction conditions for Cu-mediated ¹⁸F-fluorination have been systematically optimized. nih.gov Studies have shown that boroxine precursors can lead to higher apparent molar activity compared to boronic acid pinacol (BPin) esters in some cases. nih.gov For example, in the synthesis of a non-selective orexin receptor ligand, the radiochemical conversion using a quinoxaline boronic ester precursor reached 56% after 10 minutes. researchgate.netchemrxiv.org Using a boroxine precursor for a similar ligand, an activity yield of 22% was achieved with a shortened reaction time of 5 minutes. nih.govdntb.gov.ua
This methodology allows for the efficient radiosynthesis of complex molecules under relatively mild conditions, making it a promising strategy for the development of novel PET imaging agents. nih.govacs.org
SN2 Substitution Reactions for Radiofluorination
Nucleophilic substitution (SN2) is a cornerstone of ¹⁸F chemistry, widely used for both aliphatic and aromatic radiofluorination. nih.gov In the context of quinoxaline derivatives, this approach typically involves the displacement of a suitable leaving group from a precursor molecule by the nucleophilic [¹⁸F]fluoride ion.
Detailed research has focused on the direct heteroaromatic radiofluorination of quinoxaline precursors. A highly effective modern method is the copper-mediated radiofluorination of boronic acid esters. researchgate.net This technique has been successfully applied to the synthesis of 6-[¹⁸F]fluoroquinoxaline from its corresponding boronic acid pinacol ester precursor. nih.govmdpi.com In one study, the reaction of 6-quinoxaline boronic acid pinacol ester with [¹⁸F]fluoride was investigated using tri-(tert-butanol)-methylammonium iodide (TBMA-I) as a phase-transfer catalyst, which facilitates the reaction by forming a reactive TBMA-¹⁸F complex. The reaction yielded the desired 6-[¹⁸F]fluoroquinoxaline with a radiochemical yield (RCY) of 57% after 20 minutes. nih.govmdpi.com
Another study optimized Cu-mediated radiofluorination conditions for various heteroaromatic BPin esters, including a quinoxaline derivative. Using a solvent system of n-butanol/DMAA (2:1) and a precursor-to-copper catalyst ratio of 1.1, the 6-BPin ester of quinoxaline was successfully labeled to produce [¹⁸F]1d with an RCY of 56% after a short reaction time of 10 minutes. researchgate.netchemrxiv.orgresearchgate.net
Besides boronic esters, precursors with other leaving groups, such as tosylates, are commonly employed. snmjournals.orggoogle.com For instance, ¹⁸F-fluorination from a tosylate-containing precursor is a well-established two-step synthesis that involves the initial fluorination followed by the hydrolysis of any protecting groups. snmjournals.org This strategy allows for the nucleophilic heteroaromatic radiofluorination of corresponding halogeno- or nitro-precursors, often without needing an additional electron-withdrawing substituent on the aromatic ring. nih.gov
The table below summarizes findings from radiofluorination studies on quinoxaline precursors via substitution reactions.
| Precursor | Method | Catalyst/Reagent | Radiochemical Yield (RCY) | Reference |
| 6-Quinoxaline boronic acid pinacol ester | Nucleophilic Substitution | TBMA-I | 57% | nih.govmdpi.com |
| 6-BPin ester of quinoxaline | Cu-mediated Fluorination | Cu(OTf)₂py₄ | 56% | researchgate.netchemrxiv.orgresearchgate.net |
| Tosylate containing precursor | Nucleophilic Substitution | K[¹⁸F]F-K₂₂₂-carbonate | Not specified | snmjournals.orgresearchgate.net |
This table is interactive. Click on the headers to sort the data.
1,3-Dipolar Cycloaddition for ¹⁸F-Labelling
The 1,3-dipolar cycloaddition, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), represents a powerful and versatile "click chemistry" strategy for ¹⁸F-labeling. nih.govnih.gov This method is not typically used to directly synthesize the this compound core itself but is exceptionally useful for attaching an ¹⁸F-labeled prosthetic group to a quinoxaline derivative that has been functionalized with either an azide (B81097) or a terminal alkyne. nih.gov The reaction is highly efficient, regioselective, and proceeds under mild conditions, making it ideal for labeling complex and sensitive molecules. nih.gov
The general process involves two main stages:
Synthesis of an ¹⁸F-labeled prosthetic group: A small, reactive molecule containing either an azide or an alkyne is first radiolabeled with ¹⁸F. A commonly used prosthetic group is 2-[¹⁸F]fluoroethylazide. nih.gov
Click Cycloaddition: The ¹⁸F-labeled prosthetic group is then reacted with a quinoxaline derivative bearing the complementary functional group (an alkyne if the prosthetic group is an azide, or vice-versa). The reaction, catalyzed by a Cu(I) source, rapidly and irreversibly forms a stable 1,2,3-triazole ring, covalently linking the ¹⁸F-label to the quinoxaline-containing molecule. nih.govmdpi.com
This methodology allows for the efficient radiolabeling of quinoxaline-based compounds designed for specific biological targets. For example, a quinoxaline derivative designed as a PET ligand could be synthesized with a terminal alkyne handle. This precursor can then be rapidly conjugated with a pre-synthesized ¹⁸F-azide prosthetic group shortly before use. The formation of the stable triazole linker is a key advantage, as it is generally stable under in vivo conditions. mdpi.com The first application of CuAAC as an ¹⁸F-labeling strategy was demonstrated in 2006, showcasing its potential for the rapid preparation of ¹⁸F-labeled peptides with high yields. nih.gov
The table below outlines the general components and outcomes of this labeling strategy as it would apply to quinoxaline derivatives.
| Quinoxaline Precursor Functionality | ¹⁸F-Prosthetic Group | Catalyst | Resulting Linkage | Key Advantage | Reference |
| Terminal Alkyne | [¹⁸F]Azide (e.g., 2-[¹⁸F]fluoroethylazide) | Cu(I) | 1,4-disubstituted 1,2,3-triazole | Bioorthogonal, mild conditions, high yield | nih.govnih.gov |
| Azide | [¹⁸F]Alkyne (e.g., 6-[¹⁸F]fluoro-1-hexyne) | Cu(I) | 1,4-disubstituted 1,2,3-triazole | High efficiency and specificity | nih.gov |
This table is interactive. Click on the headers to sort the data.
Reaction Mechanisms and Reactivity of 6 Fluoroquinoxaline
Nucleophilic Aromatic Substitution (SNAr) on the Quinoxaline (B1680401) Ring
Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for 6-fluoroquinoxaline. The electron-deficient nature of the pyrazine (B50134) ring within the quinoxaline system facilitates attack by nucleophiles. This reactivity is a cornerstone for the synthesis of a diverse array of substituted quinoxaline derivatives.
The fluorine atom at the 6-position plays a crucial role in the SNAr reactivity of the quinoxaline ring. While halogens are generally deactivating in electrophilic aromatic substitution, they can enhance reactivity towards nucleophiles in electron-deficient aromatic systems. The strong electron-withdrawing inductive effect of fluorine increases the electrophilicity of the carbon atom to which it is attached, making it a prime target for nucleophilic attack. This activation is a key factor in enabling the displacement of the fluoride (B91410) ion by various nucleophiles.
This compound readily reacts with a variety of nucleophiles, particularly amines and nitrogen-containing heterocycles, to yield 6-substituted quinoxaline derivatives. researchgate.netnih.gov These reactions are often facilitated by microwave irradiation, which can significantly accelerate the rate of substitution. nih.govmdpi.com
The nature of the nucleophile has a considerable impact on the reaction outcome. Studies have shown that nitrogen-containing aromatic heterocycles can lead to excellent yields. researchgate.net In the case of aliphatic amines, both nucleophilicity and steric hindrance are determining factors for the reaction yields and rates. researchgate.net For example, secondary amines have been shown to react effectively, while primary amines may exhibit lower reactivity. researchgate.net
The table below summarizes the yields of nucleophilic substitution reactions between this compound and various amines and nitrogen-containing heterocycles under microwave irradiation.
| Entry | R1 | NR2R3 | Yield (%) |
| 1 | H | Pyrrolidine (B122466) | 93 |
| 2 | H | Piperidine | 85 |
| 3 | H | 4-Methoxybenzylamine | 45 |
| 4 | H | Imidazole | 92 |
| 5 | H | Pyrazole | 88 |
| 6 | 2,3-dimethyl | Piperidine | 50 |
| Data sourced from a study on the preparation of 6-substituted quinoxaline JSP-1 inhibitors. researchgate.netnih.gov |
Electronic Effects of Fluorine on Reactivity and Yields
Participation in Cross-Coupling Reactions
The presence of a halogen substituent makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While the carbon-fluorine bond is strong, under specific catalytic conditions, it can be activated for cross-coupling. Halogenated quinoxalines, in general, are valuable intermediates in reactions like the Suzuki or Buchwald-Hartwig couplings. These methods allow for the introduction of a wide range of substituents onto the quinoxaline core, further expanding its synthetic utility. The efficiency and success of these cross-coupling reactions are dependent on factors such as the choice of catalyst, ligands, base, and solvent. arkat-usa.orgmdpi.com
Carbon-Fluorine Bond Cleavage Mechanisms
The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its cleavage a significant chemical challenge. nih.gov However, C-F bond functionalization is an area of growing interest as it offers alternative synthetic routes. baranlab.org In the context of this compound, cleavage of the C-F bond is a key step in SNAr reactions, where a nucleophile displaces the fluoride ion. wikipedia.org
Transition-metal-catalyzed reactions have also emerged as a powerful strategy for C-F bond activation and cleavage. springernature.com Mechanisms can vary and may involve oxidative addition of the C-F bond to a low-valent metal center. baranlab.org For fluoroarenes, SNAr mechanisms are often targeted by metals like palladium, platinum, and rhodium. baranlab.org The regioselectivity and specific mechanism of C-F bond cleavage are highly dependent on the metal, its ligand sphere, and the electronic environment of the fluoroaromatic substrate. baranlab.org In some instances, radical mechanisms can also be involved in the substitution of aryl halides. wikipedia.org
Redox Chemistry and Electron Transfer Processes
The redox behavior of quinoxaline derivatives is an important aspect of their chemistry, influencing their participation in electron transfer processes. researchgate.netfu-berlin.de The electron-deficient pyrazine ring in the quinoxaline core can accept electrons, leading to the formation of radical anions. uni-regensburg.de The stability and subsequent reactivity of these radical species are influenced by the substituents on the quinoxaline ring.
Electron transfer is a fundamental step in many chemical and biological reactions. researchgate.netlibretexts.org For aromatic systems like this compound, electron transfer can initiate radical-nucleophilic aromatic substitution (SRN1) reactions. In such a mechanism, the aryl halide accepts an electron to form a radical anion, which then expels the halide to form an aryl radical. This radical can then react with a nucleophile. wikipedia.org The study of electron transfer processes in quinoxaline systems provides insights into their reaction mechanisms and potential applications in materials science and catalysis. uni-regensburg.denih.gov
Structure Activity Relationship Sar Studies on 6 Fluoroquinoxaline Derivatives
Influence of Fluorine Position and Substitution Patterns on Activity
The location of the fluorine atom on the quinoxaline (B1680401) ring, along with the nature and position of other substituents, plays a critical role in determining the biological activity of these compounds. Research has shown that even minor changes in the substitution pattern can lead to significant differences in potency and selectivity.
For instance, in the development of Pim-1/2 kinase inhibitors, the position of halogen substituents on the quinoxaline core was found to be crucial. nih.gov While halogenated substituents at the 6-position generally maintained inhibitory activity, substitutions at the 7-position showed more variability. nih.gov Specifically, a fluorine or chlorine atom at the 7-position was unfavorable for activity. nih.gov
Similarly, studies on quinoxaline 1,4-dioxides as potential anti-leishmaniasis agents revealed that the presence of a halogen atom at the 7-position was critical for their activity. mdpi.com In contrast, derivatives with substituents at the 6-position showed comparatively lower activity. mdpi.com This highlights the regioselective importance of substituent placement.
Furthermore, the reactivity of the 6-fluoroquinoxaline core can be influenced by other substituents. For example, the presence of electron-withdrawing groups, such as a cyano group at the 2-position, can enhance the reactivity of the chlorine atom at the 6-position towards nucleophilic aromatic substitution. Conversely, the reaction rates of 2,3-disubstituted 6-fluoroquinoxalines with amines were affected by the nature of the substituents at the 2 and 3-positions, with electron-donating groups slowing down the reaction. nih.gov
The following table summarizes the influence of substitution patterns on the activity of this compound derivatives based on various studies.
| Scaffold | Substituent Position(s) | Observed Activity/Property | Key Findings |
| Quinoxaline | 6-Halogen | Maintained Pim-1 kinase inhibition. nih.gov | Position 6 is more tolerant to halogen substitution for this target. nih.gov |
| Quinoxaline | 7-Fluoro, 7-Chloro | Unfavorable for Pim-1 kinase inhibition. nih.gov | Specific halogen placement at position 7 is detrimental to activity. nih.gov |
| Quinoxaline 1,4-Dioxide | 7-Halogen | Critical for anti-leishmaniasis activity. mdpi.com | Position 7 is key for activity against Leishmania amazonensis. mdpi.com |
| Quinoxaline 1,4-Dioxide | 6-Substituent | Lower anti-leishmaniasis activity compared to 7-substituted isomers. mdpi.com | Demonstrates the importance of regiochemistry in biological activity. mdpi.com |
| This compound | 2,3-Difuryl | Excellent yields in nucleophilic substitution with amines. nih.gov | Electron-rich furyl groups facilitate the reaction. nih.gov |
| This compound | 2,3-Dimethyl or 2,3-di-p-tolyl | Slower reaction times in nucleophilic substitution with amines. nih.gov | Electron-donating alkyl/aryl groups reduce reactivity. nih.gov |
| 6-Chloro-7-fluoroquinoxaline (B1435756) | 2,3-Bulky substituents | Enhanced anti-HIV activity. mdpi.com | Steric bulk at positions 2 and 3 can be beneficial for antiviral activity. mdpi.com |
Correlation Between Substituent Electronic Properties and Biological Efficacy
The electronic properties of substituents on the this compound ring system, such as their electron-donating or electron-withdrawing nature, are fundamental to their biological efficacy. These properties can influence how the molecule interacts with its biological target, affecting binding affinity and inhibitory potential.
The Hammett constant is often used to quantify the electron-donating or electron-withdrawing character of substituents. mdpi.com In the context of quinoxaline 1,4-dioxides, a correlation has been observed between the Hammett constant of substituents and the regioselectivity of their formation, which in turn affects their biological activity. mdpi.com For instance, electron-withdrawing groups favor the formation of the 6-isomer, which can exhibit different biological profiles compared to the 7-isomer. mdpi.com
In the context of anticancer agents, the electronic nature of substituents on quinoxaline derivatives has been shown to be a determining factor. For certain series of compounds, electron-releasing groups like methoxy (B1213986) (OCH3) were found to be essential for activity, while electron-withdrawing groups such as fluorine (F) decreased the activity. mdpi.com
Research on quinoxaline derivatives as inhibitors of JSP-1 (JNK Stimulatory Phosphatase-1) also underscores the importance of electronic effects. The nucleophilic substitution reactions used to synthesize these inhibitors are influenced by the electronic nature of both the quinoxaline core and the incoming nucleophile. nih.gov
The table below illustrates the correlation between the electronic properties of substituents and the biological efficacy of quinoxaline derivatives.
| Compound Series | Substituent Type | Effect on Biological Activity | Rationale/Observation |
| Quinoxaline 1,4-Dioxides | Electron-donating groups at position 7 | Reduced anti-leishmaniasis potency. mdpi.com | Decreases the positive charge on the quinoxaline ring, potentially weakening interactions with the target. mdpi.com |
| Quinoxaline 1,4-Dioxides | Electron-withdrawing groups (e.g., CO2Me, CF3) | Favors formation of the 6-isomer with high antiproliferative activity. mdpi.com | Influences the regioselectivity of the synthesis, leading to more active isomers. mdpi.com |
| Anticancer Quinoxalines | Electron-releasing groups (e.g., OCH3) | Essential for activity. mdpi.com | Enhances the electron density at specific positions, which may be crucial for target binding. mdpi.com |
| Anticancer Quinoxalines | Electron-withdrawing groups (e.g., F) | Decreased activity. mdpi.com | Reduces the electron density, potentially hindering favorable interactions with the biological target. mdpi.com |
Structure-Property Relationships in Materials Science Applications
In the realm of materials science, particularly in the development of organic electronics, the structure of this compound derivatives dictates their physical and electronic properties. These relationships are crucial for designing materials with tailored characteristics for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and polymer solar cells. beilstein-journals.org
The introduction of fluorine atoms into the quinoxaline moiety can significantly lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the material. This is a key strategy for developing n-type (electron-transporting) materials. beilstein-journals.org For example, the incorporation of 6,7-difluoroquinoxaline (B3116332) units into polymers has led to materials with impressive power conversion efficiencies in polymer solar cells. beilstein-journals.org
Furthermore, the substitution pattern on the quinoxaline ring influences the molecular packing and solubility of the resulting materials, which in turn affects their performance in electronic devices. For instance, the strategic placement of solubilizing alkyl chains can optimize molecular packing for efficient charge transport. beilstein-journals.org
The electronic properties of these materials, such as their electron affinity and reorganization energies, are directly linked to their chemical structure. The introduction of electron-withdrawing groups, like cyanide (CN) at the 6- and 7-positions of the quinoxaline ring, can enhance electron injection and transport properties. beilstein-journals.org
The following table highlights key structure-property relationships for this compound derivatives in materials science.
| Material Type | Structural Feature | Resulting Property | Application |
| Polymer Acceptor | 6,7-Difluoroquinoxaline unit | High power conversion efficiency. beilstein-journals.org | Polymer Solar Cells |
| n-Type Transistor Material | Thiadiazole-fused quinoxalineimide derivatives | Air-stable n-channel conduction, low LUMO levels. beilstein-journals.org | Organic Field-Effect Transistors (OFETs) |
| n-Type Material | N-phenylindoloquinoxaline (PhIQ) derivatives | N-type properties due to the electronegative quinoxaline unit. beilstein-journals.org | Organic Electronics |
| Polymer Acceptor | Cyanide (CN) groups at 6- and 7-positions | Down-shifted LUMO levels, enhanced electron injection and transport. beilstein-journals.org | Organic Electronics |
Computational Studies in 6 Fluoroquinoxaline Research
Quantum Chemical Calculations
Quantum chemical calculations apply the principles of quantum mechanics to predict molecular properties. These ab initio or semi-empirical methods are crucial for understanding the intrinsic characteristics of a molecule like 6-Fluoroquinoxaline at an electronic level.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. numberanalytics.comresearchgate.net It is based on the principle that the total energy of a system is a functional of its electron density. DFT has been widely utilized to study the electronic structure of quinoxaline (B1680401) derivatives. urfu.ru
In the context of this compound, DFT calculations are employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, predicting bond lengths, bond angles, and dihedral angles.
Calculate Electronic Properties: Compute fundamental properties like total energy, dipole moment, and polarizability.
Assess Reactivity: The electronic structure data derived from DFT serves as the foundation for predicting the molecule's chemical reactivity. mdpi.com
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. ossila.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. ossila.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability and reactivity. researchgate.net
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity. researchgate.net
A small HOMO-LUMO gap suggests high chemical reactivity, low kinetic stability, and ease of electronic excitation. researchgate.net
DFT calculations are the primary method for predicting the energies of these orbitals for this compound. This analysis helps in understanding its electron-donating and accepting capabilities, which is vital for designing applications in materials science and medicinal chemistry.
Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Calculated via DFT) Note: These values are representative examples of data generated by DFT calculations for heterocyclic compounds.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy (EHOMO) | -6.85 |
| LUMO Energy (ELUMO) | -1.72 |
| Energy Gap (ΔE) | 5.13 |
Computational chemistry allows for the detailed exploration of chemical reaction mechanisms. researchgate.net By mapping the potential energy surface of a reaction, researchers can identify the most favorable pathway from reactants to products. This pathway proceeds through a high-energy, transient species known as the transition state. numberanalytics.comnumberanalytics.com
The study of transition states is crucial because their energy level determines the activation energy of the reaction, which in turn governs the reaction rate. numberanalytics.com For this compound, DFT calculations can be used to:
Locate the geometric structure of transition states for specific reactions (e.g., electrophilic substitution or nucleophilic addition).
Calculate the activation energy barrier, providing a quantitative measure of how fast the reaction will proceed.
Follow the Intrinsic Reaction Coordinate (IRC) from the transition state to confirm that it connects the desired reactants and products. researchgate.net
This analysis is invaluable for predicting the outcomes of synthetic routes and understanding the mechanistic details of its chemical transformations. ims.ac.jp
The Molecular Electrostatic Potential (MEP) is a visual tool used to understand the charge distribution within a molecule and predict its reactive behavior. uni-muenchen.denumberanalytics.com An MEP map displays the electrostatic potential on the surface of a molecule, using a color scale to indicate different charge regions. wolfram.com
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.
Blue Regions: Indicate positive electrostatic potential, electron-deficient, and are susceptible to nucleophilic attack.
Green Regions: Represent neutral or zero potential. wolfram.com
For this compound, an MEP analysis would reveal the most likely sites for intermolecular interactions. The electron-rich nitrogen atoms of the quinoxaline ring are expected to be regions of negative potential, making them targets for electrophiles and hydrogen bond donors. Conversely, the hydrogen atoms on the aromatic rings would exhibit positive potential, marking them as sites for nucleophilic interaction. researchgate.net
While MEP analysis provides a qualitative picture of reactivity, Fukui and Parr functions offer a more quantitative approach based on DFT. nih.govd-nb.info The Fukui function, f(r), measures the change in electron density at a specific point when the total number of electrons in the system changes. faccts.de
Condensed Fukui functions are calculated for each atomic site in a molecule to predict its susceptibility to different types of attack:
fk+: For nucleophilic attack (where the molecule accepts an electron). The atom with the highest value is the most likely site for a nucleophile to attack. schrodinger.com
fk-: For electrophilic attack (where the molecule donates an electron). The atom with the highest value is the most reactive towards an electrophile. schrodinger.com
fk0: For radical attack.
Parr functions provide a related but sometimes more accurate prediction of regioselectivity in reactions. researchgate.net These descriptors allow for a precise ranking of the reactivity of different atoms within the this compound structure, guiding synthetic modifications.
Table 2: Illustrative Condensed Fukui Function Values for Selected Atoms in this compound Note: These values are representative examples used to illustrate how Fukui functions pinpoint reactive centers.
| Atomic Site | fk+ (for Nucleophilic Attack) | fk- (for Electrophilic Attack) |
|---|---|---|
| N1 | 0.085 | 0.152 |
| C2 | 0.135 | 0.050 |
| N4 | 0.082 | 0.149 |
| C5 | 0.041 | 0.110 |
| C6 (with F) | 0.025 | 0.030 |
Molecular Electrostatic Potential (MEP) Analysis
Molecular Dynamics Simulations in Ligand-Receptor Interactions
While quantum mechanics excels at describing the electronic details of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. researchgate.net MD is a powerful tool in drug discovery and materials science for simulating how a molecule like this compound interacts with its environment, particularly with biological macromolecules like proteins or DNA. mdpi.comuu.nl
In the context of ligand-receptor interactions, MD simulations can:
Predict Binding Poses: Determine the preferred orientation and conformation of a this compound derivative within the binding site of a target receptor. nih.gov
Assess Binding Stability: Simulate the ligand-receptor complex over time (nanoseconds to microseconds) to see if the ligand remains stably bound.
Calculate Binding Free Energy: Employ methods like the Linear Interaction Energy (LIE) to estimate the strength of the ligand-receptor interaction, which is a key indicator of potential efficacy. nih.gov
Identify Key Interactions: Reveal the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the complex.
By providing a dynamic and detailed view of the binding process, MD simulations guide the optimization of this compound-based compounds to enhance their affinity and selectivity for specific biological targets. nih.gov
Ligand-Based Drug Design Approaches
In the absence of a known three-dimensional structure of a biological target, ligand-based drug design (LBDD) provides an essential framework for the discovery and optimization of new therapeutic agents. mccollegeonline.co.inijpsjournal.com This methodology relies on the analysis of a set of molecules known to interact with the target of interest. nih.gov The underlying principle is that molecules with similar structural or physicochemical properties are likely to exhibit similar biological activities. nih.gov By studying the common features of active ligands, a model can be constructed to guide the design of novel, more potent compounds. ijpsjournal.com Two of the most important and widely used LBDD tools are pharmacophore modeling and 3D Quantitative Structure-Activity Relationship (QSAR) analysis. mccollegeonline.co.in
Pharmacophore Modeling
A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. dergipark.org.tr Pharmacophore modeling aims to identify this common set of features from a group of active compounds. nih.gov These models serve as 3D queries for screening large databases to find new molecules that fit the required features and are therefore expected to be active. dergipark.org.trnih.gov
The key features that constitute a pharmacophore include hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, aromatic rings, and positively or negatively charged centers. nih.gov In the context of this compound, research on related compounds has demonstrated the utility of this approach. For example, in a study of 1-(4-chlorophenyl)-6-fluoroquinoxaline-2,3(1H,4H)-dione, analysis revealed that the central tricyclic ring system constituted the core pharmacophore of the molecule. semanticscholar.org This indicates that the quinoxaline scaffold itself is a critical feature for its biological activity. A pharmacophore model derived from a series of active this compound derivatives would highlight the precise arrangement of functional groups necessary for interaction with their target.
Table 2: Common Pharmacophoric Features in Drug Design
| Feature | Abbreviation | Description |
|---|---|---|
| Hydrogen Bond Acceptor | HBA / A | An electronegative atom (typically Oxygen or Nitrogen) that can form a hydrogen bond. nih.gov |
| Hydrogen Bond Donor | HBD / D | An electropositive hydrogen atom attached to an electronegative atom, capable of donating a hydrogen bond. nih.gov |
| Hydrophobic Group | H / Hyd | A nonpolar group, such as an alkyl or aryl group, that can engage in hydrophobic interactions. nih.gov |
| Aromatic Ring | AR / R | A planar, cyclic, conjugated system of pi electrons, such as a phenyl ring. nih.gov |
| Positive Ionizable | P | A group that is likely to carry a positive charge at physiological pH. nih.gov |
| Negative Ionizable | N | A group that is likely to carry a negative charge at physiological pH. nih.gov |
3D Quantitative Structure-Activity Relationship (QSAR)
Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a computational technique that correlates the biological activity of a set of compounds with their 3D physicochemical properties. nih.govnih.gov The goal is to produce a predictive model that can estimate the activity of newly designed compounds prior to their synthesis. nih.gov This approach requires the 3D alignment of the molecules in the dataset and the calculation of steric and electrostatic fields around them. rsc.org
The results of a 3D-QSAR study are often visualized as contour maps. atlantis-press.com These maps highlight regions in 3D space where modifications to the chemical structure are predicted to have a positive or negative impact on biological activity. rsc.orgatlantis-press.com For example, a green contour in a steric map might indicate that adding a bulky group in that region would increase activity, while a yellow contour would suggest the opposite. atlantis-press.com
For a series of this compound derivatives, a 3D-QSAR model could provide invaluable insights for lead optimization. By analyzing a training set of analogs with known biological activities, the model could quantify the relationship between structural changes and potency. For instance, the model could reveal whether increasing the size of a substituent at the C7 position or altering the electronic properties at the C5 position would be beneficial for activity. Such models have been successfully developed for other quinoxaline and quinoline-based compounds to guide the synthesis of new derivatives with enhanced potency. nih.govresearchgate.net
Table 3: Illustrative 3D-QSAR Data for a Hypothetical Series of this compound Analogs
| Compound ID | R1-Substituent | R2-Substituent | Experimental Activity (pIC50) | Predicted Activity (pIC50) |
|---|---|---|---|---|
| 6FQ-01 | -H | -H | 5.8 | 5.7 |
| 6FQ-02 | -Cl | -H | 6.5 | 6.6 |
| 6FQ-03 | -CH3 | -H | 6.1 | 6.0 |
| 6FQ-04 | -H | -OCH3 | 6.3 | 6.4 |
| 6FQ-05 | -Cl | -OCH3 | 7.1 | 7.0 |
| 6FQ-06 | -CH3 | -OCH3 | 6.7 | 6.8 |
Note: The data in this table is purely illustrative to demonstrate the concept of a QSAR dataset and is not derived from experimental results.
Spectroscopic Characterization Methodologies in 6 Fluoroquinoxaline Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 6-fluoroquinoxaline and its derivatives. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are particularly insightful.
¹H NMR: Proton NMR provides information on the number, environment, and coupling of hydrogen atoms. In the aromatic region of this compound derivatives, the protons on the quinoxaline (B1680401) core exhibit characteristic chemical shifts and coupling patterns (doublets, doublets of doublets) that are influenced by the position of the fluorine atom and other substituents.
¹³C NMR: Carbon-13 NMR is used to identify all unique carbon atoms in a molecule. oregonstate.edu The chemical shifts of the carbons in the this compound ring are influenced by the electronegativity of the nitrogen and fluorine atoms. The carbon atom directly bonded to the fluorine (C-6) shows a characteristic large one-bond carbon-fluorine coupling constant (¹JCF).
¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for studying fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.gov The chemical shift of the fluorine atom in this compound is a sensitive probe of its electronic environment. azom.com Coupling between the fluorine nucleus and nearby protons (³JHF, ⁴JHF) and carbons (¹JCF, ²JCF, etc.) provides valuable structural information. azom.com The wide chemical shift range of ¹⁹F NMR allows for clear resolution of fluorine signals, even in complex molecules. azom.com
Research Findings: While specific spectral data for the parent this compound is not readily available in the provided search results, extensive data exists for its derivatives. For instance, in a series of 6-aminoquinoxaline (B194958) derivatives prepared from this compound, the ¹H NMR spectra clearly show the signals for the quinoxaline protons. mdpi.comresearchgate.net For example, in 6-(1H-imidazol-1-yl)-quinoxaline, the quinoxaline protons appear at δ 8.93 (d), 8.91 (d), 8.27 (d), 8.13 (d), and 8.08 (dd). mdpi.com Similarly, for 2,3-di(4-methylphenyl)-6-fluoroquinoxaline, the aromatic protons are observed in the range of δ 7.14-8.17 ppm. mdpi.comresearchgate.net
Table 1: Selected ¹H NMR Data for this compound Derivatives
| Compound | Key ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Reference |
|---|---|---|
| 2,3-di(4-methylphenyl)-6-fluoroquinoxaline | 8.12-8.17 (1H, m), 7.75-7.79 (1H, m), 7.49-7.55 (1H, m), 7.40-7.44 (4H, m), 7.14-7.17 (4H, m), 2.38 (3H, s), 2.37 (3H, s) | mdpi.com |
| 2,3-di(2-furanyl)-6-fluoroquinoxaline | 8.12-8.17 (1H, m), 7.76-7.80 (1H, m), 7.64-7.66 (2H, m), 7.51-7.57 (1H, m), 6.66-6.71 (2H, m), 6.57-6.60 (2H, m) | mdpi.com |
| 6-(1H-imidazol-1-yl)-quinoxaline | 8.93 (1H, d, J=2.1 Hz), 8.91 (1H, d, J=2.1 Hz), 8.27 (1H, d, J=9.0 Hz), 8.13 (1H, d, J=2.7 Hz), 8.08 (1H, dd, J=2.7 Hz, J=9.0 Hz), 7.87-7.91 (1H, m), 7.49 (1H, m), 7.31 (1H, m) | mdpi.com |
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). For this compound and its derivatives, MS confirms the identity of synthesized compounds and helps in elucidating fragmentation patterns, which can provide further structural information. google.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. mdpi.comresearchgate.net
Research Findings: Electron Ionization Mass Spectrometry (EIMS) has been used to characterize a variety of this compound derivatives. The molecular ion peak (M⁺) is typically observed, confirming the molecular weight of the synthesized compound. For example, the EIMS spectrum of 2,3-di(2-furanyl)-6-fluoroquinoxaline shows the molecular ion peak at an m/z of 280. mdpi.com Similarly, 2,3-di(4-methylphenyl)-6-fluoroquinoxaline shows its molecular ion at m/z 328. mdpi.com HRMS data provides further confirmation, as seen for 6-(1H-imidazol-1-yl)-quinoxaline, where the calculated mass for C₁₁H₈N₄ was 196.0749 and the found mass was 196.0734, confirming the elemental composition. mdpi.com
Table 2: Mass Spectrometry Data for Selected this compound Derivatives
| Compound | Ionization Method | m/z (Observed) | Note | Reference |
|---|---|---|---|---|
| 2-chloro-6-fluoro-3-methoxyquinoxaline | MS | 212 (P), 214 (P+2) | Molecular Ion Peaks | google.com |
| 2,3-di(2-furanyl)-6-fluoroquinoxaline | EIMS | 280 | M⁺ | mdpi.com |
| 2,3-di(4-methylphenyl)-6-fluoroquinoxaline | EIMS | 328 | M⁺ | mdpi.com |
| 6-(1H-imidazol-1-yl)-quinoxaline | EIMS | 196 | M⁺ | mdpi.com |
| 6-(1H-pyrazol-1-yl)-quinoxaline | EIMS | 196 | M⁺ | mdpi.comresearchgate.net |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz For this compound, IR spectroscopy can confirm the presence of the aromatic quinoxaline core and the C-F bond. Characteristic absorptions include C-H stretching from the aromatic rings (typically above 3000 cm⁻¹), C=N and C=C stretching vibrations within the heterocyclic and benzene (B151609) rings (typically in the 1400-1600 cm⁻¹ region), and the C-F stretching vibration (typically in the 1000-1400 cm⁻¹ region). libretexts.org The structures of newly synthesized 6-chloro-7-fluoroquinoxaline (B1435756) derivatives have been characterized using IR spectroscopy, among other methods. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule by quantifying its absorption of UV or visible light. academie-sciences.fr This technique is particularly useful for conjugated systems like this compound, providing information about its electronic structure. The absorption spectra are influenced by the molecular structure, substituents, and the solvent environment. academie-sciences.fr
Research Findings: Derivatives of this compound are often designed for applications in materials science, such as in organic light-emitting diodes (OLEDs), and their electronic properties are extensively studied by UV-Vis spectroscopy. rsc.org For example, a derivative named SFDBQPXZ, which contains a this compound core, exhibits an absorption maximum at 414 nm in toluene, which is attributed to an intramolecular charge transfer (ICT) process. rsc.org Another study on a colorimetric sensor based on 2,3-bis(6-chloropyridin-2-yl)-6-fluoroquinoxaline utilized UV-Vis spectroscopy to evaluate its selective interaction with iron ions. researchgate.net
Fluorescence and Photoluminescence Spectroscopy
Fluorescence and photoluminescence spectroscopy are powerful techniques for studying the light-emitting properties of molecules. horiba.com After a molecule absorbs light and reaches an excited electronic state, it can relax by emitting a photon. This emitted light is analyzed to provide information on the molecule's excited state dynamics and environmental sensitivity. Quinoxaline derivatives are often fluorescent and are investigated for their potential as emitters in electronic devices or as fluorescent sensors. rsc.orgresearchgate.net
Research Findings: The photoluminescence (PL) properties of this compound derivatives have been investigated in both solution and thin-film states. rsc.org For instance, the neat film of the SFDBQPXZ derivative reveals broad and structureless fluorescence and phosphorescence emission patterns. rsc.org Studies have shown that modifying the number of fluorine atoms on the quinoxaline core can tune the emission properties; for example, increasing the fluorine substitution can lead to a slight red-shift (bathochromic shift) in the photoluminescence spectra. rsc.org
X-ray Diffraction (XRD) for Crystalline Structure and Molecular Ordering
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. nthu.edu.tw This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions. For quinoxaline derivatives, XRD is used to confirm the molecular structure, understand substituent effects on the geometry, and analyze the molecular ordering in the solid state, which is crucial for understanding the properties of materials. rsc.org
Research Findings: The molecular structures of several complex derivatives containing the this compound moiety have been unequivocally verified by single-crystal X-ray analysis. rsc.org For halogenated quinoxaline derivatives, X-ray crystallography is instrumental in resolving the 3D arrangement of substituents, such as the exact positioning of bromo and fluoro groups, and confirming the regioselectivity of synthesis reactions.
Biological Activity and Medicinal Chemistry Applications of 6 Fluoroquinoxaline Derivatives
Enzyme Inhibition Studies
JNK Stimulatory Phosphatase-1 (JSP-1) Inhibition
A notable area of investigation for 6-fluoroquinoxaline derivatives is their ability to inhibit JNK Stimulatory Phosphatase-1 (JSP-1). JSP-1 is a dual-specificity protein phosphatase that plays a crucial role in the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. scispace.comnih.gov This pathway is implicated in various pathological conditions, including cancer, diabetes, and neurodegenerative diseases. scispace.comnih.gov Consequently, inhibitors of JSP-1 are considered potential therapeutic agents for these diseases. scispace.comnih.gov
Through high-throughput screening, an aminoquinoxaline derivative was identified as an inhibitor of JSP-1. researchgate.net This discovery prompted the synthesis of a library of 6-aminoquinoxalines via nucleophilic substitution of this compound with various amines and nitrogen-containing heterocycles, often accelerated by microwave irradiation. scispace.comnih.govresearchgate.netscience.govscience.govnih.govscience.govscience.gov In vitro biological assays confirmed that several of these synthesized compounds are potent inhibitors of JSP-1. scispace.comnih.govresearchgate.netscience.govscience.govnih.gov
The synthesis process typically involves the reduction of 4-fluoro-2-nitroaniline (B1293508) to 4-fluoro-o-phenylenediamine, followed by condensation with 1,2-dioxo compounds to yield 6-fluoroquinoxalines. nih.govresearchgate.net The subsequent nucleophilic substitution with different amines or nitrogen heterocycles provides a diverse range of 6-aminoquinoxaline (B194958) derivatives. nih.govresearchgate.net The efficiency of this substitution has been significantly improved using microwave-assisted synthesis, which reduces reaction times and improves yields. nih.govresearchgate.net
A number of 2,3-diaryl substituted quinoxalines exhibited potent inhibitory activity against JSP-1, with one compound in particular, compound 16, demonstrating the most potent activity. nih.gov The inhibitory activity of these compounds was assessed by monitoring the hydrolysis of a fluorescent substrate, 3-o-methylfluorescein (B1591891) phosphate (B84403) (OMFP), in the presence of purified recombinant JSP-1. nih.gov
Table 1: JSP-1 Inhibiting Activities of Selected 6-Aminoquinoxalines
| Compound | R | R' | IC₅₀ (µM) |
| 12 | H | H | > 50 |
| 13 | H | 4-methylphenyl | 19.86 ± 1.63 |
| 14 | 2-furyl | H | > 50 |
| 15 | 2-furyl | 4-methylphenyl | 10.25 ± 0.89 |
| 16 | 4-methylphenyl | 4-methylphenyl | 8.76 ± 0.75 |
| 17 | H | Pyrrolidine (B122466) | > 50 |
| 18 | H | Piperidine | > 50 |
| 19 | H | Homopiperidine | > 50 |
| 20 | H | 1H-Pyrazol-1-yl | > 50 |
| 21 | H | Imidazole | > 50 |
| 22 | H | 1,2,4-Triazole | > 50 |
Data sourced from in vitro enzymatic assays. researchgate.netresearchgate.net
Reverse Transcriptase (RT) Inhibition
The quinoxaline (B1680401) scaffold has been identified as a promising core structure for the design of novel inhibitors of reverse transcriptase (RT), a critical enzyme for the replication of retroviruses like HIV. mdpi.comnih.gov The inhibition of RT can halt the viral replication cycle, making it a key target for antiretroviral therapy. mdpi.comiapac.org
Researchers have synthesized and evaluated numerous quinoxaline and quinoxaline-related compounds as RT inhibitors. mdpi.comnih.gov Computational studies identified key chemical features for RT inhibition, including the presence of a five- or six-membered aromatic ring and a hydrophilic center containing nitrogen, oxygen, or sulfur. mdpi.comnih.gov
In one study, a series of 25 new quinoxaline and related compounds were synthesized and evaluated. mdpi.comnih.gov Six of these derivatives demonstrated significant RT inhibition, ranging from 56% to 99% at a concentration of 100 µM. mdpi.comnih.gov One particularly interesting derivative showed inhibitory activity comparable to the commercial drug nevirapine (B1678648) at a concentration of 10 µM, with both achieving 91% inhibition. mdpi.comnih.gov
Another study focused on novel quinoxalinylethylpyridylthioureas as non-nucleoside RT inhibitors. Several of these compounds, which link a quinoxaline nucleus to a pyridylthiourea through an ethyl spacer, showed potent RT inhibitory activity and were effective against HIV-1 replication in T4 lymphocytes. The most potent compound in this series, 6-FQXPT, inhibited both wild-type RT and several mutant RTs that confer resistance to other non-nucleoside inhibitors.
Antimicrobial Activities
Antibacterial Efficacy and Mechanistic Insights
Quinoxaline derivatives, including those with a fluorine at the 6-position, have demonstrated notable antibacterial activity. researchgate.net The mechanism of action for many quinolone antibiotics, a related class of compounds, involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govdrugbank.commdpi.comwikipedia.org These enzymes are essential for bacterial DNA replication and transcription. nih.govmdpi.com By inhibiting these enzymes, fluoroquinolones lead to DNA damage and ultimately bacterial cell death. nih.gov DNA gyrase is the primary target in most gram-negative bacteria, while topoisomerase IV is the main target in many gram-positive bacteria. mdpi.comfrontiersin.org
Studies on 2,3-bis(halomethyl)quinoxaline derivatives have shown that the electrophilicity of the halomethyl groups is crucial for their antibacterial activity. jst.go.jp For instance, compounds with a trifluoromethyl group at the 6-position exhibited the highest efficacy against Gram-positive bacteria. jst.go.jp Conversely, derivatives with hydrophilic groups at the 6-position, such as carboxylic acid or hydroxyl groups, showed almost no antimicrobial activity. jst.go.jp 2,3-Bis(chloromethyl)-6-fluoroquinoxaline was synthesized and evaluated as part of this research. jst.go.jp
Modifications at the C-7 position of fluoroquinolones have also been explored to enhance antibacterial potency. nih.gov Derivatives of norfloxacin (B1679917) with acetylated piperazinyl, halogen, and substituted hydrazinyl groups at the C-7 position showed good in vitro activity, with some being more potent than the parent compound. nih.gov
Antifungal Efficacy
Certain this compound derivatives have also been investigated for their antifungal properties. The introduction of strong electron-withdrawing or electron-releasing substituents (such as F, CF₃, NO₂, CN, and OCH₃) on the quinoxaline ring has resulted in a broad antifungal spectrum. jst.go.jp
In a study of quinoxalinopeptides, several compounds and their hydrolyzed analogs demonstrated significant bioactivity against pathogenic dermatophytes like Trichophyton mentagrophytes and Microsporum audouinii, with minimum inhibitory concentration (MIC) values of 6 μg/mL. researchgate.net Another compound and its analog were effective against the Gram-negative bacterium Pseudomonas aeruginosa and the pathogenic yeast Candida albicans. researchgate.net
Antiviral Activities
Beyond their anti-HIV activity through RT inhibition, quinoxaline derivatives have shown potential against other viruses as well. mdpi.comnih.govresearchgate.net For instance, certain quinoxaline derivatives have been found to be active against the Epstein-Barr virus (EBV). nih.gov Structure-activity relationship studies indicated that disubstitution with alkyl groups on both the hydrazine (B178648) and quinoxaline nitrogens was important for this activity. nih.gov
Furthermore, a series of 6-chloro-7-fluoroquinoxaline (B1435756) derivatives were synthesized and evaluated for their anti-HIV activity. mdpi.comnih.govresearchgate.net Two derivatives with bulky substituents at positions 2 and 3 showed better activity than unsubstituted or less bulky derivatives and exhibited no cytotoxicity in VERO cells. mdpi.comnih.gov
The broad-spectrum antiviral potential of quinoxaline derivatives makes them a continuing subject of interest in the development of new antiviral therapies. researchgate.net
Anti-HIV Agents
The quinoxaline core has been identified as a valuable moiety for designing novel anti-HIV agents. nih.gov In the quest for new HIV-1 integrase inhibitors, researchers have synthesized series of 6-chloro-7-fluoroquinoxaline derivatives. nih.govresearchgate.net These efforts were guided by pharmacophore modeling and 3D-QSAR studies. researchgate.net It was discovered that introducing bulky substituents at the C-2 and C-3 positions of the quinoxaline ring enhanced anti-HIV activity compared to compounds with no or smaller substitutions. researchgate.net
Specifically, two derivatives, 7d and 7e , demonstrated significant anti-HIV efficacy against the III-B strain of HIV-1 and were found to be non-cytotoxic to VERO cells. researchgate.net These findings suggest that these compounds could be promising leads for the development of new HIV inhibitors. researchgate.net The anti-HIV activity of quinoxaline derivatives is often linked to the inhibition of reverse transcriptase, a critical enzyme in the viral replication cycle. nih.gov
Table 1: Anti-HIV Activity of Selected 6-Chloro-7-Fluoroquinoxaline Derivatives
| Compound | Substituents | Anti-HIV Activity (Strain IIIB IC50, µg/mL) | Cytotoxicity (Vero IC50, µg/mL) |
| 23 | Bulky groups at positions 2 and 3 | >11.78 | >100 |
| 24 | Bulky groups at positions 2 and 3 | >15.45 | >100 |
| 7d | Specific bulky substitutions | Good | Non-cytotoxic |
| 7e | Specific bulky substitutions | Good | Non-cytotoxic |
Source: nih.govresearchgate.net
Anti-inflammatory and Analgesic Potential
Quinoxaline derivatives have been explored for their potential to alleviate inflammation and pain. researchgate.net Studies have shown that certain substituted quinoxaline derivatives exhibit significant analgesic and in-vitro anti-inflammatory activity. researchgate.net For instance, some synthesized quinoxalines demonstrated noteworthy analgesic effects, with percentage protection ranging from 56.90% to 68.79% in animal models. researchgate.net In terms of anti-inflammatory action, specific derivatives were found to reduce edema by 46.77% to 53.91%, comparable to the standard drug indomethacin. researchgate.net While these findings are for the broader class of quinoxalines, they suggest a promising avenue for the development of this compound-based anti-inflammatory and analgesic agents.
Receptor Modulation and Ligand Development
The this compound scaffold has been instrumental in the design of ligands that modulate the activity of various receptors, highlighting its versatility in targeting different biological pathways.
Orexin (B13118510) Receptor (OXR) Ligand Development for PET Imaging
In the field of molecular imaging, this compound derivatives have been investigated as potential ligands for positron emission tomography (PET) imaging of orexin receptors (OXR). nih.govchemrxiv.org The orexin system is implicated in various physiological processes, and subtype-selective PET ligands are needed to better understand the roles of OX1R and OX2R. nih.gov
Computational analysis and subsequent in vitro binding studies have shown that the this compound scaffold is well-tolerated by both OXR subtypes. nih.govchemrxiv.org A derivative, 1d , which incorporates the this compound moiety, displayed one-digit nanomolar affinities for both OX1R and OX2R. chemrxiv.org Specifically, the development of [18F]1d, a radiolabeled version of the this compound derivative, showed promising results for Cu-mediated 18F-fluorination, a key step in producing PET tracers. chemrxiv.orgresearchgate.net These findings provide a solid foundation for the further development of this compound-based PET ligands for brain imaging of orexin receptors. nih.govchemrxiv.org
Table 2: Orexin Receptor Binding Affinities of a this compound Derivative
| Compound | Target Receptor | Binding Affinity (Ki) |
| 1d | OX1R | 2.5 nM |
| 1d | OX2R | 0.8 nM |
Source: chemrxiv.org
AMPA/GlyN Receptor Antagonism
Quinoxalines are a well-established class of compounds known for their activity as AMPA/GlyN receptor antagonists. nih.gov The quinoxaline structure has served as a fundamental template for numerous competitive AMPA receptor antagonists. nih.gov These antagonists are of interest for their potential therapeutic applications in neurological disorders. nih.gov While the provided information broadly covers quinoxaline derivatives as AMPA receptor antagonists, it does not specifically detail the role of the 6-fluoro substitution in this context. However, the general importance of the quinoxaline core in this area suggests that this compound derivatives could also be valuable as modulators of AMPA/GlyN receptors. nih.govnih.gov
Angiotensin II Receptor Antagonism
Quinoxaline derivatives have been investigated for their potential as angiotensin II (AngII) receptor antagonists. The renin-angiotensin system is a critical regulator of blood pressure, and its blockade is a well-established therapeutic strategy for hypertension and congestive heart failure. nih.gov Angiotensin II receptor blockers (ARBs) act by selectively inhibiting the binding of AngII to the angiotensin type 1 (AT1) receptor, which mediates the vasoconstrictive and sodium-retaining effects of AngII. wikipedia.orgnih.gov This blockade leads to vasodilation and a reduction in blood pressure. nih.gov
While the broader class of quinoxaline-containing compounds has shown diverse biological activities, specific research on this compound derivatives as AngII receptor antagonists is an area of ongoing investigation. The structural features of these compounds make them candidates for interacting with the AT1 receptor. wikipedia.org
The development of nonpeptide antagonists for the AngII receptor has led to the approval of several ARBs for the treatment of hypertension. nih.gov These drugs are known for their high selectivity for the AT1 receptor subtype and their ability to produce a dose-dependent inhibition of the blood pressure response to exogenous AngII. nih.gov
Anticancer Properties
Derivatives of the quinoxaline scaffold, including those with a fluorine substitution, have demonstrated notable anticancer properties. researchgate.net The versatility of the quinoxaline framework allows for chemical modifications that can enhance potency and selectivity towards various molecular targets implicated in cancer. researchgate.net
Research has shown that quinoxaline derivatives can exert their anticancer effects through multiple mechanisms. One primary mechanism is the inhibition of protein kinases, which are crucial for cell cycle progression, proliferation, and division. nih.gov Quinoxalines can act as competitive inhibitors of adenosine (B11128) triphosphate (ATP) at the kinase active site. nih.gov
Another significant mechanism of action is the induction of apoptosis (programmed cell death) in cancer cells. nih.gov Some quinoxaline derivatives have been shown to activate caspase pathways, which are central to the apoptotic process. Additionally, these compounds can interfere with DNA replication and repair by inhibiting enzymes like topoisomerase II, leading to cell cycle arrest and apoptosis.
The anticancer activity of quinoxaline derivatives has been observed in various cancer cell lines, including those of the breast (MCF-7), liver (Hep G2), and colon (HCT116). nih.gov Structure-activity relationship (SAR) studies are crucial in this field, as they indicate that specific modifications to the quinoxaline core can significantly improve anticancer efficacy. For instance, some studies have synthesized and evaluated quinoxaline derivatives with substitutions at various positions, leading to compounds with potent, nanomolar-level inhibition of cancer cell proliferation. researchgate.net
For example, a series of novel quinoxaline derivatives were designed to target VEGFR-2, a key receptor in cancer progression. One compound from this series, 11d, showed potent cytotoxicity against MDA-MB-231 and MCF-7 cancer cell lines, with IC50 values of 21.68 µM and 35.81 µM, respectively. researchgate.net Notably, this compound displayed significantly lower toxicity in normal cell lines. researchgate.net In another study, some 8-substituted quinoxalinyl piperazine (B1678402) derivatives inhibited the proliferation of various human cancer cells at nanomolar concentrations. researchgate.net Specifically, compound 6r demonstrated IC50 values ranging from 6.1 to 17 nM in inhibiting cancer cell growth. researchgate.net
The table below summarizes the anticancer activity of selected quinoxaline derivatives against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| IVd | HeLa | 3.20 ± 1.32 | nih.gov |
| MCF-7 | 4.19 ± 1.87 | nih.gov | |
| HEK 293T | 3.59 ± 1.34 | nih.gov | |
| A549 | 5.29 ± 1.34 | nih.gov | |
| VIIIa | Hep G2 | 9.8 | nih.gov |
| VIIIc | MCF-7 | 9.0 | nih.gov |
| XVa | MCF-7 | 5.3 | nih.gov |
| 11d | MDA-MB-231 | 21.68 | researchgate.net |
| MCF-7 | 35.81 | researchgate.net |
Immunomodulatory Activities
Fluoroquinolones, a class of compounds related to this compound, have been shown to possess immunomodulatory activities. nih.govnih.gov These effects are generally observed in conjunction with a co-stimulant and can impact both cellular and humoral immunity. nih.govnih.gov
A general trend observed in in vitro studies is that fluoroquinolones tend to decrease the synthesis of pro-inflammatory cytokines. nih.gov In animal studies, these compounds have demonstrated significant clinical effects by attenuating cytokine responses in vivo. nih.gov The immunomodulatory effects of fluoroquinolones are attributed to their influence on intracellular cyclic AMP (cAMP) and phosphodiesterases, as well as their impact on transcription factors like NF-κB and activator protein 1. nih.govnih.gov
It has been noted that certain fluoroquinolones can enhance hematopoiesis by increasing the concentrations of colony-stimulating factors. nih.gov These immunomodulatory properties suggest that such compounds could be beneficial, particularly in the context of latent or chronic infections. nih.gov
In Vitro and In Vivo Biological Assay Methodologies
Receptor Binding Studies (e.g., utilizing HEK293T cells)
Receptor binding studies are a fundamental methodology for characterizing the interaction of compounds with their molecular targets. Human Embryonic Kidney 293T (HEK293T) cells are frequently used in these assays due to their robust growth and high efficiency for transfection, making them an ideal system for expressing recombinant receptors. acs.orgresearchgate.net
In the context of quinoxaline derivatives, these studies often involve radioligand binding assays to determine the affinity of a test compound for a specific receptor. acs.org For example, to investigate the interaction of α-amino acid-functionalized quinoxalines with glutamate (B1630785) receptors, HEK293T cells were transfected to express specific receptor subtypes. acs.orgresearchgate.net The affinity of the compounds was then determined by their ability to displace a known radiolabeled ligand from the receptor. acs.org
These assays provide quantitative data, such as the inhibition constant (Ki), which reflects the potency of the compound. For instance, one study found that a particular quinoxaline derivative displayed a mid-micromolar binding affinity for the GluK2 receptor, with a Ki value of 136 µM. acs.orgresearchgate.net
Cell-Based Functional Assays (e.g., cAMP, β-arrestin assays)
Cell-based functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist, antagonist, or has other effects on downstream signaling pathways.
cAMP Assays: Cyclic adenosine monophosphate (cAMP) is a key second messenger in many G protein-coupled receptor (GPCR) signaling pathways. mdpi.com cAMP assays measure the intracellular accumulation of cAMP in response to receptor activation. For GPCRs that are coupled to stimulatory G proteins (Gs), agonist binding leads to an increase in cAMP levels. Conversely, for GPCRs coupled to inhibitory G proteins (Gi), agonist binding results in a decrease in cAMP. These assays are used to characterize the functional activity of compounds targeting these types of receptors. mdpi.com
β-arrestin Assays: β-arrestin recruitment assays provide a method to study GPCR activation that is independent of G-protein signaling. discoverx.com Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. mdpi.com This interaction can initiate distinct signaling cascades and is also involved in receptor desensitization and internalization. β-arrestin assays are considered a universal tool for studying GPCRs, as they can be applied to Gi-, Gs-, or Gq-coupled receptors. discoverx.com
One common platform for β-arrestin assays is the PathHunter® system, which utilizes enzyme fragment complementation. eurofinsdiscovery.com In this system, the GPCR is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). eurofinsdiscovery.com When the GPCR is activated and recruits β-arrestin, the two enzyme fragments come into close proximity, forming an active enzyme that generates a measurable signal. eurofinsdiscovery.com Another platform, the Tango assay, is a transcriptional-based method for measuring transient β-arrestin recruitment. nih.gov
The table below outlines the principles of these cell-based functional assays.
| Assay Type | Principle | Application |
| cAMP Assay | Measures changes in intracellular cyclic AMP levels following receptor activation. | Characterizes agonists and antagonists for Gs- and Gi-coupled GPCRs. mdpi.com |
| β-arrestin Assay | Detects the recruitment of β-arrestin to an activated GPCR. | Provides a universal method for studying GPCR activation, independent of G-protein coupling. discoverx.com |
Cytotoxicity and Selectivity Assessments
Cytotoxicity and selectivity are critical parameters in the evaluation of potential therapeutic compounds. Cytotoxicity assays determine the concentration of a compound that is toxic to cells, while selectivity assessments compare the compound's effect on cancer cells versus normal, healthy cells.
Cytotoxicity Assays: A common method for assessing cytotoxicity is the MTT assay, which measures the metabolic activity of cells. The results are often expressed as the IC50 or GI50 value, which is the concentration of the compound that causes a 50% inhibition of cell growth or viability. nih.govmdpi.com For example, the cytotoxicity of various quinoxaline derivatives has been evaluated against a panel of human cancer cell lines, with some compounds showing IC50 values in the low micromolar range. nih.govnih.gov
Selectivity Assessments: To determine the therapeutic potential of a compound, it is crucial to assess its selectivity. This is often done by comparing the cytotoxicity of the compound against cancer cell lines and normal, non-cancerous cell lines. researchgate.netmdpi.com A compound with high selectivity will be significantly more toxic to cancer cells than to normal cells. The selectivity index (SI) is a quantitative measure of this, calculated as the ratio of the cytotoxic concentration in normal cells to the cytotoxic concentration in cancer cells. mdpi.com For instance, a study on quinoxaline derivative 11d showed it to be a promising candidate due to its potent cytotoxicity against cancer cells and significantly reduced toxicity in normal cell lines. researchgate.net Similarly, the glycoconjugation of quinoline (B57606) derivatives has been explored as a strategy to improve selectivity by targeting the metabolic differences between cancer and healthy cells. nih.gov
The table below provides an example of how cytotoxicity and selectivity data might be presented.
| Compound | Cell Line | Cell Type | GI50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 11 | WiDr | Human Colon Tumor | 2.3 | mdpi.com | ||
| Splenocytes | Normal Mouse | 524.1 | 227.9 | mdpi.com |
Pharmacokinetic and Metabolic Stability Studies (e.g., plasma stability, in vivo defluorination)
Scaffold-hopping from a quinoline to a quinoxaline has been explored as a strategy to mitigate oxidative metabolism. nih.gov In one study, converting a quinoline-based compound to its quinoxaline analogue (quinoxaline 28) was hypothesized to reduce clearance. While this change did appear to decrease in vitro clearance, the in vivo clearance in rats remained unacceptably high. nih.gov Metabolite identification studies revealed that the primary metabolic pathway was the formation of a 3-oxo derivative, indicating that this position on the quinoxaline ring is a metabolic "soft spot". nih.gov
| Parent Compound | Key Modification | Observed Metabolic Pathway | Reference |
|---|---|---|---|
| Quinoxaline 28 | Conversion from quinoline scaffold | Major metabolite identified as the 3-oxo derivative. | nih.gov |
However, the introduction of fluorine does not universally guarantee improved metabolic stability. In a study on antitubulin 7-phenyl-pyrroloquinolinones, monofluorination of the phenyl ring did not lead to any significant enhancement in metabolic stability when incubated with mouse liver microsomes. nih.gov This highlights that the effect of fluorination is highly dependent on the specific molecular scaffold and the position of the fluorine atom. nih.gov
Plasma stability is another key parameter, and assays are typically conducted in vitro using plasma from various species (e.g., rat, mouse, human) to assess a compound's stability in systemic circulation. researchgate.netmdpi.com For instance, in the development of potential orexin receptor PET ligands, lead compounds with related heteroaryl scaffolds were shown to be stable in plasma and serum. chemrxiv.orgresearchgate.net
In vivo defluorination, the cleavage of the C-F bond, is a known but relatively rare metabolic pathway. nih.govasm.org While enzymatic systems capable of this reaction exist, the C-F bond's strength generally makes aromatic fluorides resistant to this form of metabolism. nih.govtandfonline.com Studies on other fluorinated compounds, such as (S)-2-ethyl-7-fluoro-3-oxo-3,4-dihydro-2H-quinoxaline-carboxylic acid isopropylester, have identified metabolites where the fluorine atom remains intact, suggesting metabolic stability of the C-F bond in that specific quinoxaline derivative. tandfonline.com The potential for defluorination of a given this compound derivative would require specific investigation using methods like fluoride-ion selective electrodes or mass spectrometry to detect fluoride (B91410) ions or defluorinated metabolites in biological samples. asm.orgasm.org
In Vivo Imaging Techniques (e.g., PET studies in animal models)
The fluorine-18 (B77423) (¹⁸F) isotope is a widely used positron emitter for Positron Emission Tomography (PET) due to its favorable physical properties, including a 109.7-minute half-life suitable for imaging biological processes. mdpi.com The this compound scaffold has been successfully incorporated into molecules designed as PET radiotracers for in vivo imaging in animal models. chemrxiv.orgresearchgate.net
A notable example is the development of heteroaryl derivatives of suvorexant as potential PET ligands for imaging orexin receptors (OXR) in the brain. chemrxiv.orgresearchgate.net In this research, a series of compounds were synthesized, including a this compound derivative ([¹⁸F]1d), and evaluated for their potential as PET radiotracers. The radiolabeling of these precursors is a critical step, and the this compound derivative demonstrated a high radiochemical yield (RCY) from copper-mediated ¹⁸F-fluorination. chemrxiv.orgresearchgate.net
| Compound | Heteroaryl Scaffold | Radiochemical Yield (RCY) | Reference |
|---|---|---|---|
| [¹⁸F]1a | 5-Fluorobenzoxazole | 12% (after 20 min) | chemrxiv.orgresearchgate.net |
| [¹⁸F]1c | 6-Fluorobenzothiazole | 44% (after 10 min) | chemrxiv.orgresearchgate.net |
| [¹⁸F]1d | This compound | 56% (after 10 min) | chemrxiv.orgresearchgate.net |
Following successful radiolabeling, these candidate tracers undergo evaluation in animal models, typically rodents or non-human primates, to assess their in vivo properties. nih.govmdpi.com Dynamic PET imaging in rats was performed for the OXR ligand candidates to study their brain uptake and biodistribution. chemrxiv.orgresearchgate.net Such studies are crucial for determining if a radiotracer can cross the blood-brain barrier (if targeting the CNS), engage with its intended target with high specificity, and clear from non-target tissues to provide a good imaging signal. researchgate.netmdpi.comnih.gov The data gathered from these preclinical animal models, including time-activity curves for different organs and blocking studies with a non-radiolabeled version of the drug, are essential for validating a new PET ligand and determining its potential for translation to human studies. nih.govmdpi.comicmab.es
Applications in Materials Science for 6 Fluoroquinoxaline
Organic Solar Cells (OSCs) and Photovoltaic Devices
The quest for efficient and stable organic photovoltaic technologies has identified 6-fluoroquinoxaline derivatives as promising components in the active layers of organic solar cells. Their tunable electronic properties are critical in designing both electron donor and acceptor materials.
Development of Polymeric Electron Donors and Acceptors
The introduction of this compound into conjugated polymer backbones is an effective strategy for creating wide bandgap polymeric donors. A notable example is the development of poly(4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene-alt-2,3-didodecyl-6-fluoro-5,8-di(thiophen-2-yl)quinoxaline), abbreviated as P(BDTT-TfQT). researchgate.net This polymer functions as an electron-donor and has been successfully utilized in both binary and ternary organic solar cell applications. researchgate.net Its molecular structure is designed to possess suitable highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, making it compatible with both common fullerene and emerging non-fullerene acceptors. researchgate.net
Furthermore, research has demonstrated that the degree of fluorination on the quinoxaline (B1680401) unit can systematically tune the electronic characteristics of a polymer. By introducing fluorine and sulfur atoms into the thiophene (B33073) side chains of quinoxaline-based polymers, researchers can fine-tune the optoelectronic properties. acs.org This chemical modification allows for the gradual adjustment of energy levels, which is crucial for optimizing the performance of fullerene-free organic solar cells. acs.org In some systems, the strategic placement of fluorine atoms on the quinoxaline unit helps to lower the HOMO energy level of the polymer, a key factor in achieving high open-circuit voltages in the final device. diva-portal.org
Optimization of Optoelectronic Properties (e.g., Open-Circuit Voltage, Power Conversion Efficiency)
The incorporation of this compound has a direct and positive impact on the key performance metrics of OSCs. For the P(BDTT-TfQT) polymer, its integration as an electron donor yields a maximum power conversion efficiency (PCE) of 4.64% when blended with a fullerene acceptor. researchgate.net A significant improvement is observed when a non-fullerene acceptor is used instead, boosting the PCE to 6.77%. researchgate.net This enhancement is attributed to improved light absorption, which leads to a higher photocurrent. researchgate.net The polymer exhibits an optical band gap of 1.83 eV and HOMO/LUMO levels of -5.28 eV and -3.45 eV, respectively, which are well-aligned for efficient charge transfer with modern acceptors. researchgate.net
Studies on a series of quinoxaline-based polymers (PE61, PE62, and PE63) paired with the non-fullerene acceptor Y6 clearly illustrate the benefits of fluorination. As fluorine and sulfur atoms are progressively introduced, the open-circuit voltage (VOC) and PCE show a steady increase. The device based on PE61:Y6 achieved a VOC of 0.66 V and a PCE of 8.61%. acs.org This improved to a VOC of 0.78 V and a PCE of 12.02% for PE62:Y6, and further to a VOC of 0.83 V and a PCE of 13.10% for PE63:Y6. acs.org This trend underscores the effectiveness of using fluorinated quinoxaline derivatives to enhance device performance.
Table 1: Photovoltaic Performance of this compound-Based Polymers
| Polymer System | Acceptor Type | VOC (V) | PCE (%) |
|---|---|---|---|
| P(BDTT-TfQT) | Fullerene | - | 4.64 |
| P(BDTT-TfQT) | Non-Fullerene | - | 6.77 |
| PE61 | Y6 | 0.66 | 8.61 |
| PE62 | Y6 | 0.78 | 12.02 |
Polymeric Adhesives and Composites
Beyond electronics, this compound serves as a key building block for high-performance poly(phenylquinoxalines) (PPQs), a class of thermoplastics known for their exceptional thermal stability and mechanical strength, making them ideal for adhesive and composite applications.
Synthesis of High Molecular Weight Poly(phenylquinoxalines)
An effective route to high-performance PPQs involves the use of self-polymerizable A-B monomers containing the this compound structure. An isomeric monomer mixture of 2-(4-hydroxyphenyl)-3-phenyl-6-fluoroquinoxaline and 3-(4-hydroxyphenyl)-2-phenyl-6-fluoroquinoxaline can be polymerized via aromatic nucleophilic substitution to yield high molecular weight polymers. nasa.gov This method has successfully produced PPQs with intrinsic viscosities as high as 2.51 dL/g. nasa.gov These polymers exhibit excellent mechanical properties, including a tensile strength of 95 MPa, a tensile modulus of 3.0 GPa, and an elongation at break of 93%. nasa.gov The resulting high molecular weight PPQ possesses a high glass transition temperature (Tg) of 278°C, indicating superior thermal stability. nasa.gov
Table 2: Properties of High Molecular Weight PPQ from this compound Monomer
| Property | Value |
|---|---|
| Intrinsic Viscosity | 2.51 dL/g |
| Glass Transition Temperature (Tg) | 278 °C |
| Tensile Strength | 95 MPa |
| Tensile Modulus | 3.0 GPa |
Strategies for Thermal Crosslinking and Enhanced Solvent Resistance
To further improve the thermomechanical properties and solvent resistance of PPQs for demanding applications, thermal crosslinking strategies are employed. One approach involves synthesizing phenylethynyl-terminated oligomers. When these oligomers are cured at high temperatures, such as 350°C, the terminal groups react to form a crosslinked network. nasa.gov This process significantly increases the material's Tg (from 263°C to 280°C) and leads to improved solvent resistance and thermo-oxidative stability compared to the linear, uncrosslinked high-molecular-weight PPQ. nasa.gov Another method for enhancing solvent resistance in PPQs involves crosslinking with sulfuric acid, which has been shown to improve resistance to dissolution in high-concentration phosphoric acid. researchgate.net This strategy is particularly relevant for applications where the material is exposed to harsh chemical environments. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| This compound | This compound |
| P(BDTT-TfQT) | poly(4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene-alt-2,3-didodecyl-6-fluoro-5,8-di(thiophen-2-yl)quinoxaline) |
| PE61, PE62, PE63 | Series of quinoxaline-based “D−π–A” conjugated polymers |
| Y6 | 2,2'-((2Z,2'Z)-((12,13-bis(2-ethylhexyl)-3,9-diundecyl-12,13-dihydro- acs.orgossila.comurfu.ruthiadiazolo[3,4-e]thieno[2",3'':4',5']thieno[2',3':4,5]pyrrolo[3,2-g]thieno[2',3':4,5]thieno[3,2-b]indole-2,10-diyl)bis(methanylylidene))bis(5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene))dimalononitrile |
| P(Qx8O-T) | Polymer of Quinoxaline-thiophene backbone |
| P(Qx8O-Se) | Polymer of Quinoxaline-selenophene backbone |
| PPQ | Poly(phenylquinoxaline) |
| 2-(4-hydroxyphenyl)-3-phenyl-6-fluoroquinoxaline | 2-(4-hydroxyphenyl)-3-phenyl-6-fluoroquinoxaline |
Sensor Technology
The structural framework of this compound is well-suited for the design of chemosensors, particularly for the detection of environmentally and biologically important metal ions.
Researchers have successfully designed and synthesized a novel colorimetric sensor based on a this compound derivative for the detection of Iron (III) (Fe³⁺) ions. x-mol.net The sensor, identified as “2,3-bis(6-chloropyridin-2-yl)-6-fluoroquinoxaline” (CF), enables the detection of Fe³⁺ in aqueous environments through simple naked-eye observation. x-mol.net Upon interaction with Fe³⁺, the sensor solution undergoes a distinct and substantial color change from colorless to yellow. x-mol.net This visual response provides a straightforward and accessible method for qualitative analysis without the need for sophisticated instrumentation. x-mol.net The development of such sensors is critical, as Fe³⁺ is a vital transition metal in many biological processes but can be highly toxic in excess. x-mol.netresearchgate.net
The effectiveness of a chemical sensor is determined by its binding affinity and selectivity for the target analyte. For the sensor “2,3-bis(6-chloropyridin-2-yl)-6-fluoroquinoxaline” (CF), detailed analyses have confirmed its high performance in detecting Fe³⁺.
Stoichiometric studies using Job's plot and molar ratio plot methods revealed that the sensor molecule (CF) and the Fe³⁺ ion form a complex in a 1:1 ratio. x-mol.netresearchgate.net This well-defined binding mode is crucial for predictable and quantifiable sensor response.
Furthermore, the sensor demonstrates remarkable specificity for Fe³⁺. Selectivity tests showed minimal to negligible interference from a range of other metal ions, ensuring reliable detection of Fe³⁺ even in complex environmental samples. x-mol.net The sensor is most sensitive within a pH range of 6 to 8. x-mol.net The strong interaction between the sensor and the ion is quantified by a high binding constant. x-mol.net
Table 2: Sensing Characteristics of the CF Sensor for Fe³⁺ Detection Data sourced from spectrophotometric analysis. x-mol.net
| Parameter | Value | Unit | Description |
| Stoichiometry (CF:Fe³⁺) | 1:1 | - | Confirmed by Job's plot and molar ratio methods. x-mol.netresearchgate.net |
| Binding Constant (Ka) | 1.434 × 10⁴ | M⁻¹ | Calculated using the Benesi-Hildebrand method. x-mol.net |
| Gibbs Free Energy (ΔG) | –23.728 | kJ/Mol | Indicates a spontaneous binding process. x-mol.net |
| Limit of Detection (LOD) | 0.378 | µM | The lowest concentration of Fe³⁺ that can be reliably detected. x-mol.net |
| Limit of Quantification (LOQ) | 1.26 | µM | The lowest concentration of Fe³⁺ that can be quantitatively measured. x-mol.net |
Design of Colorimetric and Fluorescent Sensors for Metal Ion Detection (e.g., Iron (III))
Energy Storage Systems (e.g., Redox Flow Batteries)
Derivatives of quinoxaline are being investigated for their potential use as organic active materials in non-aqueous redox flow batteries (RFBs). RFBs are considered a promising technology for large-scale energy storage, which is essential for integrating renewable energy sources like solar and wind into the power grid. nih.govresearchgate.net These batteries operate by pumping two liquid electrolyte solutions containing redox-active materials through a cell stack where electrochemical reactions occur. mdpi.com
The search for suitable organic redox-active materials is driven by the desire to move away from expensive and limited metal-based systems, such as those using vanadium. nih.gov Organic compounds like quinoxalines offer the potential for lower costs and greater molecular tunability. While research is ongoing, the inclusion of quinoxalines among the classes of organic compounds suitable for non-aqueous RFBs positions this compound and its derivatives as potential candidates for future development in this field of energy storage.
Advanced Research Directions and Future Perspectives for 6 Fluoroquinoxaline
Rational Design and High-Throughput Screening for Novel 6-Fluoroquinoxaline Analogs
The rational design of novel this compound analogs is a key strategy in drug discovery and materials science. nih.gov This approach involves the targeted modification of the this compound core to enhance specific properties, such as binding affinity to a biological target or tuning photophysical characteristics for electronic devices. High-throughput screening (HTS) complements this by enabling the rapid testing of large libraries of these newly synthesized compounds against biological targets or for desired material properties. bmglabtech.com
Detailed Research Findings:
Recent research has focused on the synthesis of diverse this compound derivatives. For instance, a small library of 6-aminoquinoxalines was prepared through nucleophilic substitution of this compound with various amines, and some of these compounds were identified as potent inhibitors of JNK Stimulatory Phosphatase-1 (JSP-1) in vitro. researchgate.net Another study detailed the synthesis of (this compound-2,3-diyl)bis(phosphonic acid), where the introduction of the fluorine atom at the 6-position of the quinoxaline (B1680401) moiety was explored for its effect on activity against bacterial collagenases. acs.org
The development of efficient synthetic methodologies is crucial for generating these compound libraries. Microdroplet-assisted synthesis has emerged as a high-throughput method for producing quinoxaline derivatives, significantly reducing reaction times and often improving yields without the need for catalysts. nih.gov This technique allows for the rapid screening of optimal reaction conditions, accelerating the discovery of new functional molecules. nih.gov
| Screening Method | Application | Key Advantages | Example Compounds/Targets |
| High-Throughput Screening (HTS) | Drug Discovery | Automated testing of large compound libraries for biological activity. bmglabtech.com | Identifying inhibitors for enzymes or receptors. |
| Microdroplet-Assisted Synthesis | Rapid Synthesis & Optimization | Millisecond reaction times, high conversion rates, catalyst-free reactions. nih.gov | 1H-indeno[1,2-b]quinoxaline, 3,5-dimethyl-2-phenylquinoxaline. nih.gov |
| Fluorescence-Based Microplate Assay | Inhibitor Screening | Real-time monitoring of enzyme activity, high sensitivity. mdpi.com | Screening inhibitors for human sulfotransferases (hSULT1As). mdpi.com |
Exploration of Undiscovered Therapeutic Targets and Disease Interventions
The versatility of the this compound scaffold makes it a promising candidate for exploring novel therapeutic targets and developing interventions for a wide range of diseases. biosynth.com Its derivatives have shown potential in various therapeutic areas, including as antibacterial, anticancer, and antiviral agents. mdpi.com
Detailed Research Findings:
The quinoxaline core is a key component in the design of new anti-HIV agents. mdpi.com For example, a series of 6-chloro-7-fluoroquinoxaline (B1435756) derivatives were synthesized and showed promising activity against HIV. mdpi.commdpi.com Furthermore, the introduction of a fluorine atom can significantly influence the biological activity of quinoxaline derivatives. For instance, in the context of bacterial collagenase inhibitors, the presence of a fluorine atom at the 6-position of the quinoxaline moiety did not significantly alter the inhibitory activity compared to the unsubstituted analog, highlighting the nuanced role of fluorine substitution in modulating biological effects. acs.org
The exploration of new therapeutic applications for this compound derivatives is an active area of research. Studies have investigated their potential in treating neurological and psychiatric diseases. google.com The development of novel synthetic routes allows for the creation of a wide array of derivatives, which can then be screened for activity against various pathogens and disease targets. mdpi.com
| Therapeutic Area | Target/Disease | Example Derivative Class | Key Findings |
| Antiviral | HIV | 6-chloro-7-fluoroquinoxaline derivatives | Bulky substitutions at positions 2 and 3 enhanced anti-HIV activity. mdpi.com |
| Antibacterial | Bacterial Collagenases | (this compound-2,3-diyl)bis(phosphonic acid) | The fluorine substituent had a minimal impact on inhibitory activity in this specific case. acs.org |
| Neurological Disorders | Undisclosed | 1-diphenylmethyl-6-fluoroquinoxaline-2,3(1H,4H)-dione | Investigated for the treatment of neurological and psychiatric diseases. google.com |
| Infectious Diseases | Various Pathogens | This compound derivatives | The core scaffold is a building block for various anti-infective agents. biosynth.commdpi.com |
Innovation in Advanced Imaging Probes and Theranostic Agents
The unique photophysical properties of certain this compound derivatives make them attractive candidates for the development of advanced imaging probes and theranostic agents. urfu.ru These molecules can be designed to emit light upon binding to a specific biological target, enabling visualization of biological processes in real-time. nih.gov Theranostic agents take this a step further by combining diagnostic imaging capabilities with therapeutic action in a single molecule.
Detailed Research Findings:
While direct examples of this compound in theranostics are emerging, the broader quinoxaline class shows significant promise. The development of fluorescent probes for imaging biological molecules and processes is a rapidly advancing field. nih.gov For instance, novel radioligands incorporating structures like 6-fluorobenzthiazole and this compound are being explored for their potential in medical imaging. scilit.com The ability to functionalize the quinoxaline core allows for the tuning of its fluorescence properties, making it adaptable for various imaging applications. urfu.ru
The concept of theranostics involves designing molecules that can both identify (diagnose) and treat disease. The development of such agents based on the this compound scaffold could lead to more personalized and effective treatments for diseases like cancer.
Development of Next-Generation Materials for Organic Electronics and Energy Applications
The electron-deficient nature of the quinoxaline ring system, enhanced by the presence of a fluorine atom, makes this compound a valuable component in materials for organic electronics. These materials are being investigated for use in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). researchgate.netresearchgate.net
Detailed Research Findings:
Polymers incorporating this compound have been synthesized and their potential as electron-donor materials in organic solar cells has been studied. researchgate.net For example, a polymer named P(BDTT-TfQT), which contains a 2,3-didodecyl-6-fluoroquinoxaline unit, has been shown to be a suitable electron donor for use with both fullerene and non-fullerene acceptors in OSCs. researchgate.net The inclusion of fluorine atoms in the quinoxaline unit can influence the material's electronic properties, such as its energy levels and bandgap. researchgate.net
In the realm of OLEDs, quinoxaline derivatives are being explored as luminescent materials. urfu.ru The strategic placement of fluorine atoms can tune the emission color and efficiency of these materials. researchgate.net The development of new materials based on this compound is a key area of research for advancing the performance and stability of organic electronic devices. schrodinger.commdpi.com
| Application | Material Type | Key Properties | Example |
| Organic Solar Cells (OSCs) | Electron-Donor Polymer | Wide bandgap, suitable HOMO/LUMO levels. researchgate.net | P(BDTT-TfQT) containing 2,3-didodecyl-6-fluoroquinoxaline. researchgate.net |
| Organic Light-Emitting Diodes (OLEDs) | Luminescent Materials | Tunable photophysical properties, potential for high efficiency. urfu.rulu.lv | Polymers with a this compound backbone. urfu.ruresearchgate.net |
| Organic Electronics | Organic Semiconductors | Enhanced charge transport, ordered crystalline structures. researchgate.netcmu.edu | Crystallizable organic semiconductors. cmu.edu |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Detailed Research Findings:
Machine learning models are being developed to predict the properties of organic electronic materials, aiding in the discovery of new, high-performance compounds. cmu.edu For example, ML models have been used to screen large databases of molecules to identify those with the potential to form crystalline structures, which is crucial for efficient charge transport in organic semiconductors. cmu.edu This approach has led to the identification of novel crystallizable molecules that are promising for use in electronic devices. cmu.edu
In drug discovery, AI and ML can be used to predict the biological activity of new compounds, identify potential drug targets, and optimize the properties of lead compounds. mednexus.org By training algorithms on existing data, researchers can build models that predict how a new this compound analog might interact with a specific protein or what its absorption, distribution, metabolism, and excretion (ADME) properties might be. mednexus.org This predictive power can help to prioritize which compounds to synthesize and test, saving time and resources. mdpi.com
The integration of AI and ML into the research and development of this compound-based compounds holds immense potential for accelerating innovation across all the areas discussed in this article.
Q & A
Q. What are the established synthetic routes for 6-fluoroquinoxaline, and how can microwave-assisted methods improve yield and efficiency?
Microwave-assisted synthesis offers accelerated reaction kinetics and higher purity compared to conventional methods. For example, this compound derivatives can be synthesized via nucleophilic substitution under microwave irradiation, achieving yields up to 76% with reduced reaction times . Key parameters include solvent choice (e.g., DMF), temperature control (110–120°C), and irradiation duration (10–15 minutes). Researchers should optimize these variables systematically and validate purity using techniques like NMR (e.g., δ 8.12–8.17 ppm for aromatic protons) .
Q. How should researchers characterize this compound derivatives to confirm structural identity and purity?
- Spectroscopic Methods :
- 1H-NMR : Aromatic proton signals (e.g., δ 7.14–8.17 ppm) and substituent-specific shifts (e.g., δ 2.37–2.38 ppm for methyl groups) .
- EIMS : Molecular ion peaks (e.g., m/z 328 for 2,3-di(4-methylphenyl)-6-fluoroquinoxaline) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data or unexpected reaction outcomes during this compound synthesis?
Contradictions may arise from impurities, solvent effects, or side reactions. Mitigation strategies include:
- Replication : Repeat experiments under identical conditions.
- Alternative Characterization : Cross-validate using -NMR or X-ray crystallography.
- Computational Modeling : Simulate reaction pathways (e.g., DFT calculations) to identify intermediates or transition states .
- Byproduct Analysis : Use LC-MS to detect minor components and adjust reaction parameters (e.g., reducing temperature to suppress decomposition) .
Q. What frameworks (e.g., FINER, PICOT) are suitable for designing hypothesis-driven studies on this compound’s biological or catalytic applications?
- FINER Criteria :
- Feasible : Ensure access to specialized equipment (e.g., microwave reactors).
- Novel : Explore understudied applications (e.g., JSP-1 inhibition ).
- PICOT Framework :
- Population/Problem : Target enzyme or receptor (e.g., kinase inhibitors).
- Intervention : this compound derivatives with variable substituents.
- Comparison : Benchmark against existing inhibitors (e.g., staurosporine).
- Outcome : IC values or binding affinity measurements .
Q. How should researchers design experiments to evaluate the structure-activity relationship (SAR) of this compound derivatives?
- Variable Selection : Systematically modify substituents (e.g., electron-withdrawing groups at position 6).
- Biological Assays : Use dose-response curves for IC determination.
- Data Analysis : Apply multivariate regression to correlate substituent properties (e.g., Hammett constants) with activity .
Methodological and Analytical Considerations
Q. What statistical approaches are recommended for analyzing biological or catalytic data involving this compound?
- Dose-Response Analysis : Fit data to Hill equations using software like GraphPad Prism.
- Error Handling : Report standard deviations (≥3 replicates) and use ANOVA for multi-group comparisons.
- Outlier Detection : Apply Grubbs’ test or leverage residual plots .
Q. How can researchers ensure reproducibility in this compound synthesis and characterization?
- Detailed Protocols : Document exact molar ratios, solvent grades, and equipment settings.
- Open Data : Share raw NMR/MS files and crystallographic data in repositories like Zenodo.
- Peer Validation : Collaborate with independent labs to replicate key findings .
Data Presentation and Publication Guidelines
Q. What are the best practices for presenting synthetic and analytical data in manuscripts?
- Tables : Summarize yields, spectral data, and biological activity (example below).
- Figures : Highlight key trends (e.g., SAR heatmaps or reaction mechanisms).
- Supplemental Information : Include full characterization data for all new compounds .
| Compound | Yield (%) | H-NMR (δ, ppm) | EIMS (m/z) |
|---|---|---|---|
| 2d | 76 | 8.12–8.17 (aromatic) | 328 |
Future Directions
Q. What gaps exist in the current understanding of this compound’s applications, and how can they be addressed?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
